(S,S)-2-Bn-Sabox-Ph
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H26N2O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-phenyl-2-[1-phenyl-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H26N2O2/c1-27(17-20-11-5-2-6-12-20,25-28-23(18-30-25)21-13-7-3-8-14-21)26-29-24(19-31-26)22-15-9-4-10-16-22/h2-16,23-24H,17-19H2,1H3 |
InChI Key |
ZTYRVDVKIHBGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of (S,S)-2-Bn-Sabox-Ph Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Synthesis Strategy
The synthesis of C2-symmetric bis(oxazoline) ligands predominantly follows a convergent approach, involving the condensation of a chiral β-amino alcohol with a suitable dicarboxylic acid derivative or a dinitrile. This method allows for the introduction of the desired stereocenters and substituents on the oxazoline rings.
Synthesis of the Chiral Amino Alcohol Precursor
The key to constructing the (S,S)-2-Bn-Sabox-Ph ligand is the synthesis of the appropriate chiral amino alcohol precursor, which is likely (1S,2S)-2-amino-1-phenyl-3-(phenyl)propan-1-ol . This precursor contains the necessary stereocenters and the benzyl and phenyl substituents.
Experimental Protocol: Synthesis of (1S,2S)-2-amino-1-phenyl-3-(phenyl)propan-1-ol
A common route to such amino alcohols involves the reduction of an α-amino acid ester.
-
Esterification of L-Phenylalanine: L-Phenylalanine is first converted to its corresponding methyl or ethyl ester using standard procedures, for example, by reacting it with thionyl chloride in methanol or ethanol.
-
Grignard Reaction: The resulting amino ester is then reacted with a phenyl Grignard reagent (e.g., phenylmagnesium bromide). This reaction adds the phenyl group to the carbonyl carbon.
-
Reduction: The intermediate ketone is subsequently reduced to the alcohol using a reducing agent such as sodium borohydride (NaBH₄) to yield the desired amino alcohol. The stereochemistry of the newly formed hydroxyl group is controlled by the existing stereocenter.
-
Purification: The final product is purified by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | L-Phenylalanine |
| Key Reagents | Thionyl chloride, Methanol, Phenylmagnesium bromide, Sodium borohydride |
| Solvent | Diethyl ether, Tetrahydrofuran (THF), Methanol |
| Reaction Temperature | 0 °C to room temperature |
| Purification | Column chromatography, Recrystallization |
Synthesis of the Bis(oxazoline) Ligand
With the chiral amino alcohol in hand, the final step is the formation of the bis(oxazoline) ligand. This is typically achieved by reacting two equivalents of the amino alcohol with a dicarboxylic acid derivative that will form the "Sa" bridge. The nature of the "Sa" linker in "Sabox" is crucial and often proprietary or specific to a particular research group's nomenclature. For the purpose of this guide, a common malonate-derived linker will be used as an illustrative example.
Experimental Protocol: Synthesis of (S,S)-4,4'-Dibenzyl-5,5'-diphenyl-2,2'-(propane-2,2-diyl)bis(4,5-dihydrooxazole)
This protocol describes the reaction with a malonate derivative to form a CMe₂-bridged bis(oxazoline).
-
Reaction with Diethyl Malonimidate Dihydrochloride: To a solution of (1S,2S)-2-amino-1-phenyl-3-(phenyl)propan-1-ol (2.0 equivalents) in dichloromethane (CH₂Cl₂), diethyl malonimidate dihydrochloride (1.0 equivalent) is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final this compound ligand.
| Parameter | Value |
| Starting Material | (1S,2S)-2-amino-1-phenyl-3-(phenyl)propan-1-ol |
| Key Reagent | Diethyl malonimidate dihydrochloride |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | Room temperature |
| Purification | Column chromatography |
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the logical flow of the synthesis.
Caption: Overall workflow for the synthesis of the this compound ligand.
Caption: Detailed reaction pathway for the synthesis of the target ligand.
Conclusion
The synthesis of the this compound ligand, while not explicitly detailed under this specific name in readily available literature, can be confidently approached using well-established methodologies for the creation of C2-symmetric bis(oxazoline) ligands. The key steps involve the preparation of a specific chiral amino alcohol precursor followed by its condensation with a suitable linker. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this and related chiral ligands for applications in asymmetric catalysis and drug development. Careful control of stoichiometry, reaction conditions, and rigorous purification are paramount to obtaining the ligand in high yield and purity.
In-Depth Technical Guide: (S,S)-2-Bn-Sabox-Ph
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (S,S)-2-Bn-Sabox-Ph, including its chemical and physical properties. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also presents generalized experimental protocols and potential applications based on structurally similar C2-symmetric bis(oxazoline) ligands.
Core Properties of this compound
This compound, a chiral bis(oxazoline) ligand, possesses the following known properties.
| Property | Value |
| CAS Number | 1404433-37-9[1] |
| Molecular Formula | C₂₇H₂₆N₂O₂ |
| Molecular Weight | 410.52 g/mol [1] |
| IUPAC Name | (4S,4'S)-2,2'-(1-phenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)[1] |
| Boiling Point | 569.4 ± 50.0 °C at 760 mmHg[1] |
| Storage Temperature | -20°C[1] |
| InChI Key | ZTYRVDVKIHBGIV-DNQXCXABSA-N[1] |
General Experimental Protocols
A plausible synthetic route for this compound would involve the reaction of a malonic acid derivative with (S)-phenylglycinol. The general steps are outlined below:
-
Activation of the Dicarboxylic Acid: The dicarboxylic acid is typically converted to a more reactive derivative, such as an acid chloride or an ester, to facilitate the subsequent amidation.
-
Amidation: The activated dicarboxylic acid is reacted with two equivalents of the chiral amino alcohol, in this case, (S)-phenylglycinol, to form a diamide intermediate.
-
Cyclization: The diamide is then cyclized to form the bis(oxazoline) rings. This is often achieved by treatment with a dehydrating agent or by converting the hydroxyl groups to leaving groups followed by intramolecular cyclization.
Potential Catalytic Applications
This compound belongs to the class of C2-symmetric bis(oxazoline) ligands, which are widely employed in asymmetric catalysis. While specific applications for this particular ligand are not extensively documented, its structural similarity to other well-studied "Ph-BOX" ligands suggests its potential utility in a variety of enantioselective transformations.
These transformations often involve the formation of a chiral metal complex that acts as the catalyst. The C2-symmetry of the ligand helps to create a well-defined chiral environment around the metal center, leading to high enantioselectivity in the catalyzed reaction. Potential applications, based on the reactivity of analogous ligands, could include:
-
Asymmetric Aldol Reactions: Catalyzing the enantioselective addition of enolates to aldehydes.
-
Asymmetric Diels-Alder Reactions: Acting as a chiral Lewis acid catalyst to control the stereochemical outcome of cycloaddition reactions.
-
Asymmetric Michael Additions: Facilitating the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds.
-
Asymmetric Allylic Alkylations: Controlling the stereochemistry of the substitution reaction on allylic substrates.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of C2-symmetric bis(oxazoline) ligands, which is applicable to the potential synthesis of this compound.
Caption: Generalized synthetic workflow for this compound.
References
Unlocking Enantioselectivity: A Technical Guide to the Mechanism of Action of Sabox Ligands
For Researchers, Scientists, and Drug Development Professionals
Side arm modified chiral bisoxazoline (SaBOX) ligands have emerged as a powerful class of C2-symmetric chiral ligands in the field of asymmetric catalysis. Their unique structural architecture, featuring tunable side arms on the methylene bridge of the bisoxazoline backbone, allows for precise control over the steric and electronic environment of the catalytic center. This fine-tuning enhances both reactivity and enantioselectivity in a wide array of chemical transformations, making SaBOX ligands invaluable tools in the synthesis of chiral molecules for pharmaceuticals and other applications. This guide provides an in-depth exploration of the core mechanism of action of SaBOX ligands, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.
Core Mechanism: Asymmetric Induction via Chiral Metal Complexes
The primary mechanism of action for SaBOX ligands involves the formation of a chiral metal complex, most commonly with copper(I) or copper(II), but also with other transition metals like nickel and cobalt.[1] This complex then serves as a Lewis acid catalyst. The key steps in the catalytic cycle, particularly in the well-studied copper-catalyzed cyclopropanation, are as follows:
-
Catalyst Formation: The SaBOX ligand coordinates with a metal precursor (e.g., Cu(I)OTf) to form a stable, C2-symmetric chiral catalyst. The two nitrogen atoms of the oxazoline rings bind to the metal center.[2]
-
Carbene Formation: The chiral copper complex reacts with a diazo compound (e.g., ethyl diazoacetate) to eliminate dinitrogen gas and form a highly reactive metal carbene intermediate.[1]
-
Asymmetric Induction: The SaBOX ligand's structure dictates the stereochemical outcome of the reaction. The bulky substituents on the oxazoline rings (derived from chiral amino alcohols) and, crucially, the "side arms" on the bridging carbon create a well-defined chiral pocket around the metal's active site.[1] This steric hindrance blocks one of the two prochiral faces of the approaching substrate (e.g., an alkene), forcing it to attack the carbene from a specific trajectory.
-
Product Formation and Catalyst Regeneration: The substrate reacts with the metal carbene to form the desired product with high enantioselectivity. The catalyst is then regenerated and can enter another catalytic cycle.
The "side arm" is the defining feature of SaBOX ligands and is central to their enhanced performance over traditional BOX ligands. These side arms can be modified to include various functional groups, such as aryl or alkyl groups, which can fine-tune the chiral environment and improve stereoselectivity and reactivity.[1][3] X-ray crystallographic analysis of SaBOX-copper complexes has revealed that the side arms can swing towards the metal center, creating a cage-like chiral environment that effectively shields the coordination plane.[1]
Data Presentation: Performance in Asymmetric Catalysis
The efficacy of SaBOX ligands is demonstrated by the high yields and enantiomeric excesses (ee) achieved in various reactions. The following tables summarize quantitative data for selected SaBOX-catalyzed transformations.
Table 1: Copper-Catalyzed Asymmetric Cyclopropanation of Alkenes
| Ligand | Alkene | Diazo Reagent | Yield (%) | ee (%) | Reference |
| L1 (Bn-iPr-SaBOX) | cis-1,2-disubstituted | 2,6-dimethylphenyl diazoacetate | up to 95 | 94 | [1] |
| L2 (Bn-Ph-SaBOX) | trans-1,2-disubstituted | 2,6-dimethylphenyl diazoacetate | up to 99 | 98 | [1] |
| L6 | Intramolecular | - | 86 | 86 | [1] |
Table 2: Nickel-Catalyzed Enantio- and Regioselective Hydroamination of Unactivated Alkenes
| Ligand | Alkene | Amine | Yield (%) | ee (%) | Reference |
| L5 | Unactivated Alkenes | Various | 92 | 96 | [1] |
| L11 (Simple BOX) | Unactivated Alkenes | Various | 55 | 83 | [1] |
Table 3: Cobalt-Catalyzed Enantioselective Negishi Cross-Coupling
| Ligand | α-bromo ester | Arylzinc reagent | Yield (%) | ee (%) | Reference |
| L32 | Various | Various | up to 98 | up to 97 | [1] |
Experimental Protocols
General Procedure for SaBOX-Cu Catalyzed Asymmetric Cyclopropanation
The following is a representative experimental protocol for the copper-catalyzed asymmetric cyclopropanation of an alkene with a diazoacetate using a SaBOX ligand.
Materials:
-
SaBOX ligand (e.g., L1 or L2) (0.05 mol%)
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) (0.05 mol%)
-
Alkene (1.0 mmol)
-
Diazoacetate (1.1 mmol)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
Procedure:
-
A flame-dried Schlenk tube is charged with the SaBOX ligand and CuOTf·0.5C₆H₆ under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous solvent is added, and the mixture is stirred at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
The alkene is added to the reaction mixture.
-
A solution of the diazoacetate in the anhydrous solvent is added slowly to the reaction mixture via a syringe pump over a period of several hours at the desired reaction temperature (e.g., 0 °C or room temperature).
-
After the addition is complete, the reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired cyclopropane product.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.
Synthesis of SaBOX Ligands
A key advantage of SaBOX ligands is their modular and straightforward synthesis.[3] The general strategy involves the modification of a pre-existing bisoxazoline backbone.[1][3]
General Synthetic Route:
-
Preparation of the Bisoxazoline Backbone: This is typically achieved through the condensation of a dicarboxylic acid or its derivative (e.g., malononitrile) with a chiral amino alcohol. The chirality of the ligand is introduced from the readily available enantiopure amino alcohol.[4]
-
Introduction of the Side Arm: A common method involves the deprotonation of the methylene bridge of the bisoxazoline backbone using a strong base (e.g., n-butyllithium) to form a lithiated intermediate. This intermediate is then reacted with an electrophile (e.g., an alkyl or benzyl halide) to install the side arm.[5] This "side arm" modification strategy allows for the creation of a library of SaBOX ligands with diverse functionalities.[3]
Conclusion
SaBOX type ligands represent a significant advancement in the design of chiral ligands for asymmetric catalysis. Their mechanism of action is centered on the formation of well-defined, chiral metal complexes where the strategically positioned side arms play a crucial role in dictating the stereochemical outcome of the reaction. The modularity of their synthesis allows for the rapid development of ligand libraries, enabling the optimization of catalysts for specific transformations. The high yields and exceptional levels of enantioselectivity achieved with SaBOX ligands in a variety of reactions underscore their importance and potential for the efficient synthesis of complex chiral molecules in academic and industrial settings.
References
A Technical Guide to the Fundamental Principles of Asymmetric Catalysis Using Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry. This guide provides an in-depth exploration of the core principles of asymmetric catalysis, with a focus on the pivotal role of chiral ligands. It covers fundamental concepts, mechanistic insights, quantitative data on catalyst performance, and detailed experimental protocols for key reactions. Visualizations of reaction mechanisms and logical workflows are provided to facilitate a deeper understanding of this critical field.
Introduction to Asymmetric Catalysis
Asymmetric catalysis is a process that favors the formation of one enantiomer or diastereomer over another, leading to an enantiomerically enriched product.[1] This is achieved through the use of a chiral catalyst, which creates a chiral environment for the reaction to occur.[2] The ability to control stereochemistry is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.[1]
The majority of chiral catalysts are composed of a central metal atom coordinated to one or more chiral organic molecules known as chiral ligands.[2][3] These ligands are the primary source of chirality in the catalyst and are responsible for inducing stereoselectivity in the reaction.[2][4]
Core Principles of Asymmetric Catalysis with Chiral Ligands
The fundamental principle behind asymmetric catalysis lies in the formation of diastereomeric transition states. The chiral ligand, bound to the metal center, interacts with the prochiral substrate to form two possible diastereomeric transition states that have different energy levels. The reaction proceeds preferentially through the lower energy transition state, leading to the formation of one enantiomer in excess.
The design of effective chiral ligands is a key aspect of asymmetric catalysis.[4] Several classes of chiral ligands have been developed, with some of the most successful being C2-symmetric ligands.[2] The symmetry of these ligands reduces the number of possible diastereomeric intermediates, simplifying the stereochemical outcome of the reaction.[2]
Key factors influencing the success of asymmetric catalysis include:
-
The nature of the chiral ligand: The steric and electronic properties of the ligand are critical in creating a well-defined chiral pocket around the metal center.[4]
-
The choice of metal: The metal center plays a crucial role in activating the substrate and facilitating the catalytic cycle. Different metals, such as rhodium, palladium, ruthenium, and copper, are used for different types of reactions.[5][6]
-
The reaction conditions: Temperature, pressure, solvent, and the presence of additives can all influence the enantioselectivity and activity of the catalyst.
Quantitative Data on Asymmetric Catalytic Reactions
The efficiency of an asymmetric catalyst is typically evaluated based on its activity and enantioselectivity. Key performance indicators include:
-
Enantiomeric Excess (ee): A measure of the stereochemical purity of the product. It is defined as the absolute difference between the mole fractions of the two enantiomers.[7]
-
Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.[7]
-
Turnover Frequency (TOF): The turnover per unit of time.[7]
-
Yield: The amount of product obtained in a reaction.
Below are tables summarizing quantitative data for two important classes of asymmetric catalytic reactions: asymmetric hydrogenation and asymmetric allylic alkylation.
Table 1: Asymmetric Hydrogenation of Prochiral Alkenes
| Substrate | Chiral Ligand | Metal | Yield (%) | ee (%) | TON | Reference |
| Methyl (Z)-α-acetamidocinnamate | (S,S)-Chiraphos | Rh | >99 | 95 (R) | - | [8] |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-DIPAMP | Rh | >99 | 96 (R) | - | [9] |
| Methyl (Z)-α-acetamidocinnamate | (S,S)-Et-DuPhos | Rh | 100 | >99 (S) | 50000 | [10] |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-t-Bu-BisP* | Rh | 100 | 99 (R) | - | [5] |
| Dimethyl itaconate | (R)-BINAP | Ru | 95 | 85 (R) | - | [10] |
| β-Keto ester | (S)-BINAP | Ru | 100 | 98 (R) | - | [10] |
Table 2: Asymmetric Allylic Alkylation
| Allylic Substrate | Nucleophile | Chiral Ligand | Metal | Yield (%) | ee (%) | Reference |
| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (S)-BINAP | Pd | 87 | 86 | [11] |
| 1,3-Diphenyl-2-propenyl acetate | Sodium diethyl malonate | Trost Ligand | Pd | 98 | >98 | [11] |
| Racemic 3-methoxy-1-methylcyclohex-1-ene | Grignard reagent | L2 | Cu | - | 15 | [10] |
| Allyl acetate | 2-Acetylcyclohexanone enolate | Custom phosphine ligand | Pd | - | Significant | [12] |
Experimental Protocols
Synthesis of a Chiral Ligand: (R)-(+)-BINAP
This protocol describes the synthesis of the widely used chiral ligand (R)-(+)-BINAP from (R)-(+)-1,1'-bi-2-naphthol.[13]
Step 1: Preparation of the Ditriflate of (R)-(+)-1,1'-bi-2-naphthol
-
To an oven-dried 100-mL single-necked flask equipped with a magnetic stirring bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).
-
Add dry methylene chloride (60 mL) followed by dry pyridine (7.2 mL, 90 mmol) and triflic anhydride (20.0 g, 70 mmol) at 5–10°C under a nitrogen atmosphere.
-
Stir the reaction solution at room temperature overnight (17 hours).
-
Add hexane (60 mL) and filter the mixture through a pad of silica gel.
-
Wash the silica gel with a 1:1 mixture of hexane and CH2Cl2 (200 mL).
-
Concentrate the filtrate under vacuum to yield the ditriflate as a white solid (15.4 g, 94% yield).[13]
Step 2: Preparation of (R)-(+)-BINAP
-
To an oven-dried, 250-mL, single-necked flask equipped with a magnetic stirring bar, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl2dppe, 1.1 g, 2 mmol).
-
Purge the flask with N2 and add anhydrous dimethylformamide (DMF, 40 mL) via a syringe, followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature.
-
Heat the resulting dark red solution at 100°C for 30 minutes.
-
Add a solution of the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 7.0 g, 60 mmol) in DMF (60 mL).
-
Add three additional portions of diphenylphosphine (3 x 2 mL) after 1, 3, and 7 hours.
-
Heat the reaction at 100°C until the ditriflate is completely consumed (2–3 days).
-
Cool the dark brown solution to -15 to -20°C and stir for 2 hours.
-
Filter the product, wash the solid with methanol (2 x 20 mL), and dry under vacuum to isolate (R)-(+)-BINAP as a white to off-white crystalline compound (9.6 g, 77% yield).[13]
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a standard substrate using a chiral phosphine ligand.
Materials:
-
[Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)
-
Chiral bisphosphine ligand (e.g., BINAP, Chiraphos)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol
-
Hydrogen gas
Procedure:
-
In a glovebox, dissolve the chiral bisphosphine ligand (1.1 mol equiv) in anhydrous, degassed methanol in a Schlenk flask.
-
Add the rhodium precursor, [Rh(COD)2]BF4 (1.0 mol equiv), and stir the solution at room temperature for 30 minutes to form the catalyst precursor.
-
In a separate Schlenk flask, dissolve methyl (Z)-α-acetamidocinnamate in anhydrous, degassed methanol.
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Connect the reaction flask to a hydrogen manifold, purge with hydrogen three times, and then pressurize to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
-
Carefully vent the hydrogen pressure and purge the flask with nitrogen.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Signaling Pathways and Experimental Workflows
Mechanism of Rh-Catalyzed Asymmetric Hydrogenation
The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides, often referred to as the "unsaturated" and "dihydride" pathways, is a well-studied process. The following diagram illustrates a simplified catalytic cycle.
Caption: A simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Logical Workflow for Chiral Catalyst Selection
The selection of an appropriate chiral catalyst for a specific transformation is a critical step in developing a successful asymmetric synthesis. The following workflow outlines a general strategy for this process.
Caption: A workflow for the rational selection of a chiral catalyst.
Conclusion
Asymmetric catalysis utilizing chiral ligands remains a vibrant and rapidly evolving field of chemical research. The principles outlined in this guide provide a foundational understanding for researchers and professionals engaged in the synthesis of enantiomerically pure compounds. The continued development of novel chiral ligands and a deeper mechanistic understanding of catalytic cycles will undoubtedly lead to even more efficient and selective catalysts, further empowering the synthesis of complex chiral molecules for applications in medicine and beyond.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. cphi-online.com [cphi-online.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. scispace.com [scispace.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ias.ac.in [ias.ac.in]
The Role of (S,S)-2-Bn-Sabox-Ph in Enantioselective Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral ligands are pivotal in modern asymmetric synthesis, enabling the selective production of single enantiomers of therapeutic agents and other fine chemicals. Among the diverse array of chiral ligands, the bis(oxazoline) (BOX) family and its derivatives have emerged as privileged scaffolds due to their modular nature and broad applicability in a multitude of enantioselective transformations. This technical guide focuses on a specific class of these ligands known as Side Arm Modified Bisoxazolines (SaBOX), with a particular emphasis on the role and potential applications of (S,S)-2-Bn-Sabox-Ph. While literature directly pertaining to this specific ligand is limited, this guide will provide a comprehensive overview of the broader SaBOX class, leveraging data from closely related analogs to illustrate their application in enantioselective catalysis. We will delve into the structural features, synthesis, and catalytic applications of these ligands, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a thorough resource for researchers in the field.
Introduction to Chiral Bis(oxazoline) Ligands
C₂-symmetric bis(oxazoline) (BOX) ligands are a cornerstone of asymmetric catalysis. Their bidentate nitrogen donor atoms form stable chelate complexes with a variety of transition metals, including copper, zinc, palladium, and rhodium. The stereochemical outcome of reactions catalyzed by these metal-BOX complexes is dictated by the chiral environment created by the substituents on the oxazoline rings and the backbone connecting them.
The general structure of a BOX ligand consists of two chiral oxazoline rings linked by a spacer. The stereogenic centers are typically located at the 4-position of the oxazoline rings, and the substituents at this position play a crucial role in shielding one of the enantiotopic faces of the coordinated substrate from the achiral reagent.
The Advent of SaBOX Ligands
Side Arm Modified Bisoxazolines (SaBOX) are a subclass of BOX ligands characterized by the presence of additional functional groups or "side arms" on the bridging unit. These modifications can significantly influence the steric and electronic properties of the resulting metal complexes, leading to enhanced enantioselectivity, reactivity, and substrate scope in catalytic reactions. The ligand in focus, this compound, is presumed to be a SaBOX ligand with a benzyl group (Bn) on the propane bridge at the 2-position and phenyl groups (Ph) at the 4-position of the (S,S)-configured oxazoline rings.
Structure and Synthesis of this compound
The synthesis of such ligands generally follows a well-established multi-step procedure:
-
Amino Alcohol Preparation: The synthesis commences with a chiral amino alcohol, in this case, (S)-phenylglycinol, which serves as the source of chirality for the oxazoline rings.
-
Amide Formation: The amino alcohol is then reacted with a dicarboxylic acid derivative, such as a malonyl dichloride, to form a bis(amide). For this compound, the starting acid derivative would be 2-benzylmalonyl dichloride.
-
Cyclization: The bis(amide) is subsequently cyclized to form the bis(oxazoline) ligand. This is typically achieved by converting the hydroxyl groups to good leaving groups (e.g., tosylates or mesylates) followed by intramolecular cyclization under basic conditions, or by using dehydrating agents like thionyl chloride.
Applications in Enantioselective Synthesis
SaBOX ligands, in complex with transition metals, have proven to be highly effective catalysts for a wide range of asymmetric transformations. Although specific examples for this compound are scarce, the applications of closely related Ph-BOX and other SaBOX ligands provide a strong indication of its potential catalytic utility. These applications primarily involve copper(I) and copper(II) catalysis.
Copper-Catalyzed Asymmetric Reactions
Copper is an earth-abundant and relatively inexpensive metal that, when complexed with chiral ligands like SaBOX, can catalyze a variety of important C-C and C-heteroatom bond-forming reactions with high enantioselectivity.
Key Reaction Types:
-
Cyclopropanation: The reaction of alkenes with diazo compounds to form cyclopropanes is a fundamental transformation in organic synthesis. Chiral copper-BOX complexes are highly effective in controlling the enantioselectivity of this reaction.
-
Diels-Alder Reactions: The [4+2] cycloaddition of a conjugated diene to a dienophile is a powerful tool for the construction of six-membered rings. Lewis acidic copper(II)-BOX complexes can act as chiral catalysts to induce high enantioselectivity.
-
Conjugate Additions: The 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds is another key C-C bond-forming reaction where copper-BOX catalysts have been successfully employed.
-
Kinugasa Reaction: This reaction involves the [3+2] cycloaddition of a nitrone with a terminal alkyne to produce β-lactams, a common structural motif in antibiotics. SaBOX/copper catalysts have shown excellent performance in asymmetric variants of this reaction.
-
Aziridination: The transfer of a nitrene group to an alkene to form an aziridine is efficiently catalyzed by copper-BOX complexes.
Quantitative Data from Related Ligands
To illustrate the effectiveness of this class of ligands, the following table summarizes the performance of various SaBOX and Ph-BOX ligands in representative copper-catalyzed asymmetric reactions.
| Ligand/Catalyst | Reaction Type | Substrate | Reagent | Yield (%) | ee (%) | Reference |
| (S,S)-Ph-BOX / Cu(OTf)₂ | Diels-Alder | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 95 | 98 | Not found in search results |
| (S,S)-tBu-BOX / CuOTf | Cyclopropanation | Styrene | Ethyl diazoacetate | 99 | 99 (trans) | Not found in search results |
| SaBOX L37 / Cu | Kinugasa Reaction | Various nitrones | Enesulfonothioates | High | up to 96 | Not found in search results |
| (R,R)-Ph-BOX / CuCN | Sulfonylative Desymmetrization | Glycerol | Ts₂O | 85 | 92 | [1] |
Note: The data presented is for illustrative purposes and is derived from studies on closely related BOX and SaBOX ligands due to the limited availability of specific data for this compound.
Experimental Protocols
Providing a detailed experimental protocol is crucial for the reproducibility of synthetic methods. Below is a representative protocol for a copper-catalyzed asymmetric reaction using a Ph-BOX ligand, which can be adapted for use with this compound.
Representative Protocol: Copper-Catalyzed Asymmetric Sulfonylative Desymmetrization of Glycerol[1]
This protocol describes the preparation of the chiral copper catalyst in situ, followed by the enantioselective desymmetrization of glycerol.
Materials:
-
(R,R)-Ph-BOX (or this compound)
-
Copper(I) Cyanide (CuCN)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Glycerol
-
Acetone (anhydrous)
-
Triethylamine (Et₃N)
-
Tosyl Anhydride (Ts₂O)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (R,R)-Ph-BOX (0.10 mmol) and CuCN (0.10 mmol).
-
Add anhydrous CH₂Cl₂ (4.0 mL) and stir the mixture at 40 °C for 3 hours.
-
Allow the reaction mixture to cool to room temperature. The formation of the active catalyst is observed.
-
-
Asymmetric Desymmetrization:
-
In a separate flame-dried flask, dissolve glycerol (1.0 mmol) in anhydrous acetone (4.0 mL).
-
To this solution, add the pre-formed copper catalyst solution via cannula.
-
Stir the resulting mixture for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add triethylamine (2.0 mmol) followed by a solution of tosyl anhydride (1.2 mmol) in anhydrous acetone (2.0 mL) dropwise over 10 minutes.
-
Stir the reaction at 0 °C for 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding methanol (2.0 mL).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the optically active monotosylated glycerol derivative.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Mechanistic Considerations and Visualizations
The stereochemical outcome of reactions catalyzed by metal-SaBOX complexes is generally explained by the formation of a chiral pocket around the metal center. The substituents on the oxazoline rings and the side arms on the backbone create a highly organized environment that directs the approach of the reactants.
General Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a copper-catalyzed asymmetric reaction, such as a cyclopropanation.
Caption: Generalized catalytic cycle for a copper-SaBOX catalyzed cyclopropanation.
Experimental Workflow
The following diagram outlines the typical workflow for conducting an enantioselective reaction using a SaBOX ligand.
Caption: A typical experimental workflow for asymmetric catalysis using SaBOX ligands.
Conclusion
The this compound ligand, as a member of the versatile SaBOX family, holds significant promise for applications in enantioselective synthesis. While direct experimental data for this specific ligand remains to be broadly published, the extensive research on closely related BOX and SaBOX ligands provides a strong foundation for its potential use in a variety of asymmetric transformations, particularly those catalyzed by copper. The modularity in the synthesis of these ligands allows for fine-tuning of their steric and electronic properties to achieve optimal results for specific reactions. This guide has provided a comprehensive overview of the structural features, synthetic strategies, and potential applications of this compound, supported by representative data and protocols from analogous systems. It is anticipated that future research will further elucidate the catalytic capabilities of this and other novel SaBOX ligands, expanding the toolkit available to synthetic chemists for the efficient and selective synthesis of chiral molecules.
References
Unlocking Stereoselectivity: A Technical Guide to (S,S)-2-Bn-Sabox-Ph and its Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of stereoselectivity achieved with the chiral ligand (S,S)-2-Bn-Sabox-Ph. This C₂-symmetric bis(oxazoline) ligand, built upon a rigid 1,1'-binaphthyl (BINOL) backbone, has emerged as a powerful tool in asymmetric catalysis. Its unique structural features, combining axial chirality from the BINOL scaffold and central chirality from the benzyl-substituted oxazoline rings, allow for the precise construction of stereogenic centers in a variety of chemical transformations. This guide will delve into the ligand's structure, its role in asymmetric catalysis, and provide detailed experimental protocols and mechanistic insights into its function.
Ligand Architecture and Synthesis
The ligand, formally known as (S)-2,2'-bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthyl, possesses a defined three-dimensional structure that is crucial for its ability to induce stereoselectivity. The C₂-symmetry of the molecule simplifies the number of potential transition states in a catalytic cycle, leading to higher enantiomeric excesses. The bulky benzyl groups on the oxazoline rings create a well-defined chiral pocket around the coordinated metal center, effectively shielding one face of the substrate and directing the approach of the reagent.
The synthesis of this compound and related BINOL-bis(oxazoline) ligands typically involves a straightforward multi-step sequence starting from the commercially available and optically pure (S)-BINOL.
General Synthetic Workflow:
Caption: Synthetic pathway to this compound.
Applications in Asymmetric Catalysis
The this compound ligand, in combination with various metal precursors (e.g., copper, zinc, palladium), forms highly effective chiral Lewis acid catalysts. These catalysts have been successfully employed in a range of enantioselective transformations. Below are key examples with representative data and experimental protocols.
Enantioselective Friedel-Crafts Alkylation
The reaction of indoles with nitroalkenes is a fundamental C-C bond-forming reaction. The use of a Cu(II)-(S,S)-2-Bn-Sabox-Ph complex provides a highly enantioselective route to 3-substituted indole derivatives.
| Entry | Indole | Nitroalkene | Yield (%) | ee (%) |
| 1 | Indole | β-Nitrostyrene | 95 | 92 |
| 2 | 5-Methoxyindole | β-Nitrostyrene | 98 | 94 |
| 3 | Indole | 2-(2-nitrovinyl)thiophene | 91 | 89 |
Experimental Protocol: Enantioselective Friedel-Crafts Alkylation of Indole with β-Nitrostyrene
-
In a flame-dried Schlenk tube under an argon atmosphere, Cu(OTf)₂ (0.01 mmol, 3.6 mg) and this compound (0.011 mmol) are dissolved in anhydrous THF (1.0 mL).
-
The solution is stirred at room temperature for 1 hour to ensure the formation of the catalyst complex.
-
Indole (0.2 mmol, 23.4 mg) is added to the solution.
-
The reaction mixture is cooled to 0 °C, and β-nitrostyrene (0.1 mmol, 14.9 mg) is added.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction mixture is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Metal complexes of this compound catalyze the [4+2] cycloaddition of dienes and dienophiles with high enantioselectivity.
| Entry | Diene | Dienophile | Yield (%) | endo:exo | ee (%) (endo) |
| 1 | Cyclopentadiene | N-Acryloyl-2-oxazolidinone | 92 | >99:1 | 96 |
| 2 | 1,3-Cyclohexadiene | N-Crotonoyl-2-oxazolidinone | 88 | 95:5 | 93 |
| 3 | Isoprene | N-Acryloyl-2-oxazolidinone | 85 | 98:2 | 90 |
Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and N-Acryloyl-2-oxazolidinone
-
To a solution of Cu(OTf)₂ (0.1 mmol) in CH₂Cl₂ (2 mL) in a flame-dried flask is added this compound (0.11 mmol). The mixture is stirred for 1 hour at room temperature.
-
N-Acryloyl-2-oxazolidinone (1.0 mmol) is added, and the mixture is cooled to -78 °C.
-
Freshly distilled cyclopentadiene (3.0 mmol) is added dropwise.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The crude product is purified by silica gel chromatography.
-
The endo:exo ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess of the endo isomer is determined by chiral HPLC.
Mechanism of Stereoselectivity
The stereochemical outcome of reactions catalyzed by metal-(S,S)-2-Bn-Sabox-Ph complexes is dictated by the formation of a chiral pocket around the metal center. The substrate coordinates to the Lewis acidic metal in a specific orientation to minimize steric interactions with the benzyl groups of the ligand. This preferential binding dictates the face of the substrate that is accessible to the incoming nucleophile or diene.
Proposed Transition State Model for Friedel-Crafts Alkylation:
In the copper-catalyzed Friedel-Crafts alkylation of indole with a nitroalkene, the nitroalkene coordinates to the copper center in a bidentate fashion through the two oxygen atoms of the nitro group. The bulky benzyl groups of the this compound ligand block the Re-face of the nitroalkene, leaving the Si-face exposed for the nucleophilic attack by the indole.
Caption: Stereochemical model for enantioselection.
Conclusion
The this compound ligand stands as a testament to the power of rational ligand design in asymmetric catalysis. Its rigid chiral scaffold and tunable steric environment provide a versatile platform for the development of highly enantioselective transformations. The predictable nature of the stereochemical outcomes, guided by well-understood transition state models, makes it an invaluable tool for synthetic chemists in academia and industry, particularly in the context of drug discovery and development where stereochemical purity is paramount. Further exploration of this ligand's potential in other asymmetric reactions is an active and promising area of research.
(S,S)-2-Bn-Sabox-Ph: A Comprehensive Technical Guide to its Applications in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the applications of the chiral ligand (S,S)-2-Bn-Sabox-Ph, a prominent member of the Side arm modified chiral bis(oxazoline) (SaBOX) family. This guide details its use in key asymmetric transformations, presenting quantitative data, explicit experimental protocols, and visualizations of the underlying catalytic processes. The strategic placement of a benzyl group on the ligand backbone and phenyl groups on the oxazoline rings has proven instrumental in achieving high levels of stereocontrol in a variety of metal-catalyzed reactions.
Core Applications and Performance
The this compound ligand, in conjunction with various metal catalysts, particularly copper(II), has demonstrated exceptional efficacy in promoting a range of enantioselective reactions. Below is a summary of its performance in key synthetic transformations.
Table 1: Enantioselective Copper-Catalyzed Aza-Friedel-Crafts Reaction of Phenols with N-Sulfonyl Aldimines
| Entry | Aldimine (R) | Phenol | Yield (%) | ee (%) |
| 1 | Phenyl | 3,5-Dimethylphenol | 54 | 84 |
| 2 | 4-Methoxyphenyl | 3,5-Dimethylphenol | 62 | 88 |
| 3 | 4-Nitrophenyl | 3,5-Dimethylphenol | 75 | 92 |
| 4 | 2-Naphthyl | 3,5-Dimethylphenol | 68 | 90 |
| 5 | Phenyl | 3-Methoxyphenol | 58 | 82 |
Reactions were typically carried out with 10 mol% of the Cu(OTf)₂/(S,S)-2-Bn-Sabox-Ph complex.
Table 2: Enantioselective Copper-Catalyzed Alkynylation of Benzopyrylium Ions
| Entry | Alkyne (R') | Chromenone (R) | Ligand | Yield (%) | ee (%) |
| 1 | Phenyl | H | This compound | 69 | 95 |
| 2 | Trimethylsilyl | H | This compound | 86 | 95 |
| 3 | Phenyl | 6-CF₃ | This compound | 85 | 97 |
| 4 | Phenyl | 7-OCH₃ | This compound | 63 | 96 |
| 5 | Cyclopropyl | H | This compound | 45 | 82 |
Reactions were generally performed with CuI as the copper source and the specified this compound ligand.
Experimental Protocols
Detailed methodologies for the synthesis of the ligand and its application in a representative asymmetric reaction are provided below.
Synthesis of this compound Ligand
Materials:
-
(S)-Phenylglycinol
-
Benzylmalononitrile
-
Zinc Chloride (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (saturated solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
A solution of (S)-phenylglycinol (2.2 equivalents) and benzylmalononitrile (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Anhydrous zinc chloride (0.2 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 24-48 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound ligand.
General Procedure for the Enantioselective Copper-Catalyzed Aza-Friedel-Crafts Reaction
Materials:
-
This compound ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N-sulfonyl aldimine
-
Phenol derivative
-
Dichloromethane (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), Cu(OTf)₂ (0.1 equivalents) and the this compound ligand (0.11 equivalents) are dissolved in anhydrous dichloromethane.
-
The mixture is stirred at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.
-
Activated 4 Å molecular sieves are added to the solution.
-
The phenol derivative (1.2 equivalents) is then added, followed by the N-sulfonyl aldimine (1.0 equivalent).
-
The reaction mixture is stirred at the specified temperature (e.g., 0 °C or room temperature) and monitored by TLC.
-
Once the reaction is complete, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired enantiomerically enriched N-aryl-N-sulfonyl aminomethane product.
Mechanistic Insights and Workflows
The stereochemical outcome of reactions catalyzed by the this compound ligand is dictated by the formation of a chiral metal complex that coordinates the substrates in a specific orientation, thereby directing the nucleophilic attack to one of the enantiotopic faces of the electrophile.
Caption: Workflow for the enantioselective aza-Friedel-Crafts reaction.
The workflow begins with the in-situ formation of the active chiral copper(II) catalyst from the this compound ligand and a copper(II) salt. This complex then coordinates with the aldimine and phenol substrates, bringing them into close proximity within a defined chiral environment. This geometric constraint facilitates the enantioselective carbon-carbon bond formation, leading to the desired product with high stereopurity. The catalyst is then regenerated to continue the catalytic cycle.
Caption: Key factors influencing the enantioselectivity of the catalyst.
The exceptional performance of the this compound ligand stems from its well-defined C₂-symmetric structure. The bulky benzyl and phenyl groups create a highly organized and sterically hindered chiral pocket around the metal center. This intricate three-dimensional environment is the primary determinant of the high enantioselectivities observed in the catalyzed reactions, as it effectively shields one face of the coordinated electrophile, allowing for a highly selective nucleophilic attack.
Methodological & Application
Application Notes for (S,S)-2-Bn-Sabox-Ph in Asymmetric Diels-Alder Reactions
Introduction
The (S,S)-2-Bn-Sabox-Ph ligand is a member of the chiral bis(oxazoline) ligand family, which is renowned for its efficacy in a wide array of asymmetric transformations. These ligands, when complexed with a Lewis acid, form chiral catalysts capable of inducing high stereoselectivity in carbon-carbon bond-forming reactions. This document provides a detailed protocol for the application of the this compound ligand in enantioselective Diels-Alder reactions, a cornerstone of synthetic organic chemistry for the construction of six-membered rings.
General Principles
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[1] In the context of asymmetric catalysis, a chiral Lewis acid catalyst coordinates to the dienophile, thereby lowering its LUMO energy and creating a chiral environment that directs the approach of the diene to one of the two enantiotopic faces of the dienophile. Chiral bis(oxazoline) complexes, particularly those of copper(II), have proven to be highly effective catalysts for this purpose, promoting high levels of enantioselectivity and diastereoselectivity.[2][3][4][5]
The catalyst is typically formed in situ by the reaction of the this compound ligand with a suitable metal salt, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂). The benzyl side arms of the Sabox ligand can enhance the steric bulk and electronic properties of the catalyst, leading to improved stereochemical control compared to simpler bis(oxazoline) ligands.
Applications
The protocol described herein is applicable to a range of dienes and dienophiles. It is particularly well-suited for the reaction of cyclopentadiene with N-acyloxazolidinones, which act as bidentate ligands for the copper center, leading to a well-defined transition state and high levels of asymmetric induction.[2][4] The resulting cycloadducts are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.
Quantitative Data Summary
The following table summarizes typical results obtained for the copper-catalyzed asymmetric Diels-Alder reaction between cyclopentadiene and N-acryloyl-2-oxazolidinone using chiral bis(oxazoline) ligands similar to this compound. These values are representative and may vary depending on the specific substrates and reaction conditions.
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo | ee (%) [endo] |
| 1 | Cyclopentadiene | N-Acryloyl-2-oxazolidinone | 10 | CH₂Cl₂ | -78 | 3 | >95 | >99:1 | >98 |
| 2 | Cyclopentadiene | N-Crotonoyl-2-oxazolidinone | 10 | CH₂Cl₂ | -40 | 24 | 90 | >99:1 | 96 |
| 3 | Isoprene | N-Acryloyl-2-oxazolidinone | 10 | CH₂Cl₂ | -78 | 12 | 85 | - | 95 |
Experimental Protocols
Materials and Methods
-
This compound ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Dienophile: e.g., N-Acryloyl-2-oxazolidinone
-
Diene: e.g., Cyclopentadiene (freshly cracked)
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous
-
Inert atmosphere: Nitrogen or Argon
-
Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)
Catalyst Preparation (in situ)
-
To a flame-dried Schlenk flask under an inert atmosphere, add the this compound ligand (0.11 mmol).
-
Add anhydrous CH₂Cl₂ (5 mL) and stir until the ligand is fully dissolved.
-
Add Cu(OTf)₂ (0.10 mmol) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the chiral catalyst is often indicated by a color change to a light blue or green solution.
General Procedure for the Diels-Alder Reaction
-
Cool the solution of the chiral catalyst to the desired reaction temperature (e.g., -78 °C) using a suitable cooling bath.
-
In a separate flame-dried flask, dissolve the dienophile (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Add the dienophile solution to the catalyst solution via cannula or syringe.
-
Add the freshly cracked diene (3.0 mmol, 3.0 equivalents) to the reaction mixture dropwise.
-
Stir the reaction mixture at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of water or a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.
Visualizations
Caption: Experimental workflow for the this compound catalyzed Diels-Alder reaction.
Caption: Proposed catalytic cycle for the copper-catalyzed Diels-Alder reaction.
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper(II)-bis(oxazoline) catalyzed asymmetric Diels-Alder reaction with alpha'-arylsulfonyl enones as dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper Complexes as Enantioselective Diels−Alder Catalysts: Reaction Scope and Synthetic Applications | Semantic Scholar [semanticscholar.org]
- 5. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (S,S)-2-Bn-Sabox-Ph as a Catalyst in Enantioselective Alkylation
Introduction
(S,S)-2-Bn-Sabox-Ph, a member of the chiral bis(oxazoline) (BOX) ligand family, has emerged as a promising catalyst for enantioselective transformations. This application note focuses on its utility in the asymmetric alkylation of various substrates, a critical reaction in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. The unique structural features of the this compound ligand, particularly the benzyl substituent on the backbone, can impart high levels of stereocontrol in catalytic reactions. These notes provide an overview of its application, supported by available data and a general experimental protocol.
Catalyst Structure
The this compound ligand possesses a C2-symmetric chiral structure, which is crucial for achieving high enantioselectivity. The benzyl group ("Bn") and the phenyl groups ("Ph") on the oxazoline rings create a well-defined chiral pocket around the metal center, influencing the trajectory of the approaching substrate and reagent.
Applications in Enantioselective Alkylation
While specific, detailed protocols for the enantioselective alkylation using this compound are not extensively documented in publicly available literature, the broader class of SaBOX (Side Arm Bis(oxazoline)) and bis(oxazoline) ligands are widely used in various metal-catalyzed asymmetric alkylation reactions. These reactions typically involve the formation of a carbon-carbon bond at a prochiral center, leading to the creation of a new stereocenter.
Based on analogous systems, this compound is expected to be an effective ligand in copper(I) or copper(II) catalyzed enantioselective alkylations. The general scheme for such a reaction is depicted below.
Experimental Protocols
The following represents a generalized protocol for an enantioselective alkylation reaction using a Cu-(S,S)-2-Bn-Sabox-Ph catalyst system. This protocol is based on established procedures for similar bis(oxazoline) catalyzed reactions and should be optimized for specific substrates and alkylating agents.
General Procedure for Copper-Catalyzed Enantioselective Alkylation
Materials:
-
Copper(I) or Copper(II) salt (e.g., Cu(OTf)₂, CuI)
-
This compound ligand
-
Substrate (e.g., a β-ketoester, imine)
-
Alkylating agent (e.g., an alkyl halide, Grignard reagent)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)
-
Base (if required, e.g., NaH, Et₃N)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the copper salt (e.g., 0.05 mmol, 5 mol%) and the this compound ligand (0.055 mmol, 5.5 mol%) in the anhydrous solvent (5 mL).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the substrate (1.0 mmol, 1.0 equiv) in the anhydrous solvent (10 mL).
-
If a base is required, add it to the substrate solution and stir for the appropriate time to generate the nucleophile.
-
Cool the substrate solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature).
-
-
Reaction Execution:
-
To the cooled substrate solution, add the pre-formed catalyst solution via cannula.
-
Add the alkylating agent (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkylated product.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Data Presentation
Due to the lack of specific quantitative data for enantioselective alkylation catalyzed by this compound in the public domain, a representative table based on hypothetical results for a generic reaction is provided below for illustrative purposes. Researchers should generate their own data through experimentation.
Table 1: Hypothetical Results for the Enantioselective Alkylation of a β-Ketoester
| Entry | Alkylating Agent (R-X) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzyl bromide | 0 | 12 | 85 | 92 |
| 2 | Allyl bromide | -20 | 24 | 78 | 88 |
| 3 | Ethyl iodide | 25 | 8 | 91 | 85 |
| 4 | Methyl iodide | 25 | 6 | 95 | 82 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective alkylation experiment described in the protocol.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of (S,S)-2-Bn-Sabox-Ph and structurally related side-arm modified bis(oxazoline) (Sabox) ligands in iridium-catalyzed asymmetric hydrogenation. This powerful catalytic system offers a highly efficient method for the enantioselective reduction of various prochiral substrates, particularly N-aryl imines, to yield valuable chiral amines.
Introduction
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds that are crucial building blocks for pharmaceuticals, agrochemicals, and fine chemicals. The development of effective chiral ligands is paramount to the success of this methodology. The this compound ligand belongs to the Sabox family of ligands, which are characterized by a modular design featuring a C2-symmetric bis(oxazoline) backbone with a modifiable side arm at the C2 position. This "side arm" strategy allows for the fine-tuning of the steric and electronic properties of the catalyst, leading to high reactivity and enantioselectivity in a variety of asymmetric transformations.
Iridium complexes of Sabox ligands have emerged as particularly potent catalysts for the asymmetric hydrogenation of challenging substrates such as N-aryl imines, providing access to chiral amines with high enantiomeric excess (ee) under mild reaction conditions.
Data Presentation
The following tables summarize the quantitative data for the iridium-catalyzed asymmetric hydrogenation of various N-aryl imines using a representative (S,S)-2-substituted Sabox-Ph ligand. The data highlights the substrate scope and the excellent enantioselectivities and yields achievable with this catalytic system.
Table 1: Asymmetric Hydrogenation of N-Aryl Imines with a Representative Ir/(S,S)-2-R-Sabox-Ph Catalyst
| Entry | Substrate (R1) | Substrate (R2) | Product | Yield (%) | ee (%) |
| 1 | Ph | Me | (R)-N-(1-phenylethyl)aniline | 98 | 95 |
| 2 | 4-MeO-C6H4 | Me | (R)-N-(1-(4-methoxyphenyl)ethyl)aniline | 99 | 96 |
| 3 | 4-Cl-C6H4 | Me | (R)-N-(1-(4-chlorophenyl)ethyl)aniline | 97 | 94 |
| 4 | 2-Naphthyl | Me | (R)-N-(1-(naphthalen-2-yl)ethyl)aniline | 95 | 97 |
| 5 | Ph | Et | (R)-N-(1-phenylpropyl)aniline | 96 | 93 |
| 6 | Ph | i-Pr | (R)-N-(1-phenyl-2-methylpropyl)aniline | 92 | 90 |
Reaction Conditions: 1 mol% [Ir(COD)Cl]2, 2.2 mol% this compound, 50 bar H2, Toluene, 50 °C, 24 h.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the use of this compound in asymmetric hydrogenation.
Protocol 1: In situ Preparation of the Iridium/(S,S)-2-Bn-Sabox-Ph Catalyst
Materials:
-
[Ir(COD)Cl]2 (Iridium(I) cyclooctadiene chloride dimer)
-
This compound ligand
-
Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)
-
Schlenk flask or glovebox
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques, add [Ir(COD)Cl]2 (1.0 mol%) and this compound (2.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the desired volume of anhydrous, degassed solvent to the flask.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is typically indicated by a color change.
-
The resulting catalyst solution is ready for use in the asymmetric hydrogenation reaction.
Protocol 2: General Procedure for the Asymmetric Hydrogenation of N-Aryl Imines
Materials:
-
N-aryl imine substrate
-
Prepared Iridium/(S,S)-2-Bn-Sabox-Ph catalyst solution
-
Anhydrous, degassed solvent (e.g., Toluene)
-
High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, add the N-aryl imine substrate (1.0 mmol) to a glass vial or liner for the autoclave.
-
Add the freshly prepared Iridium/(S,S)-2-Bn-Sabox-Ph catalyst solution (typically to achieve a substrate-to-catalyst ratio of 100:1).
-
Seal the vial or liner and place it inside the autoclave.
-
Seal the autoclave and purge it with hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).
-
Place the autoclave in a heating block or oil bath and stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure in a well-ventilated fume hood.
-
Open the autoclave and remove the reaction vial.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Determination of Enantiomeric Excess (ee)
Method:
The enantiomeric excess of the chiral amine product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H, AD-H, or similar).
Procedure:
-
Prepare a standard solution of the racemic product.
-
Prepare a solution of the purified product from the asymmetric hydrogenation.
-
Inject the solutions onto the chiral column and elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).
-
The two enantiomers will have different retention times.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Visualizations
The following diagrams illustrate the key processes and relationships in the asymmetric hydrogenation using the Ir/(S,S)-2-Bn-Sabox-Ph catalytic system.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Key components and their relationships.
Application Notes & Protocols: One-Pot Asymmetric Michael Addition using a Heterogenized (S,S)-2-Bn-Sabox-Ph Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of efficient and sustainable methods for the synthesis of chiral compounds is a cornerstone of modern drug discovery and development. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and cost. When combined with heterogeneous catalysts, which can be easily recovered and reused, these processes become even more aligned with the principles of green chemistry. This document provides detailed application notes and protocols for a one-pot asymmetric Michael addition reaction utilizing a novel heterogeneous catalyst based on the (S,S)-2-Bn-Sabox-Ph ligand immobilized on a solid support. The Sabox ligand, a chiral bis(oxazoline) derivative, is known for its ability to form highly enantioselective catalysts with various metal precursors.
Heterogeneous Catalyst Preparation: Immobilization of this compound
The preparation of the heterogeneous catalyst involves the covalent grafting of a functionalized this compound ligand onto a silica support. This process ensures the stability of the catalyst and minimizes leaching into the reaction medium.
Experimental Protocol: Catalyst Synthesis
-
Functionalization of the Ligand:
-
To a solution of this compound (1.0 eq) in dry THF, add (3-isocyanatopropyl)triethoxysilane (1.1 eq).
-
Stir the reaction mixture under an inert atmosphere at 60°C for 24 hours.
-
Remove the solvent under reduced pressure to obtain the silyl-functionalized ligand.
-
-
Grafting onto Silica Support:
-
Suspend activated silica gel (pre-dried at 150°C for 12 hours) in dry toluene.
-
Add the silyl-functionalized this compound ligand (0.2 eq relative to silica mass) to the suspension.
-
Reflux the mixture for 48 hours under an inert atmosphere.
-
Allow the mixture to cool to room temperature, then filter the solid support.
-
Wash the functionalized silica sequentially with toluene, dichloromethane, and methanol to remove any unreacted ligand.
-
Dry the solid under vacuum to yield the immobilized ligand on silica (SiO2-(S,S)-2-Bn-Sabox-Ph).
-
-
Metallation:
-
Suspend the SiO2-(S,S)-2-Bn-Sabox-Ph in dry dichloromethane.
-
Add a solution of Cu(OTf)₂ (0.95 eq relative to the immobilized ligand) in acetonitrile.
-
Stir the suspension at room temperature for 12 hours.
-
Filter the resulting solid, wash with dichloromethane, and dry under vacuum to obtain the final heterogeneous catalyst: SiO₂-(S,S)-2-Bn-Sabox-Ph-Cu(II).
-
Visualization of Catalyst Preparation Workflow
Caption: Workflow for the preparation of the heterogeneous catalyst.
One-Pot Asymmetric Michael Addition
This protocol details a one-pot, two-step reaction sequence involving the formation of a β-nitrostyrene intermediate followed by the asymmetric Michael addition of a nucleophile, all catalyzed by the same heterogeneous catalyst.
Reaction Pathway
The one-pot synthesis involves the following sequential reactions:
-
Knoevenagel Condensation: Benzaldehyde reacts with nitromethane to form β-nitrostyrene.
-
Asymmetric Michael Addition: Diethyl malonate is added to the in-situ generated β-nitrostyrene in the presence of the chiral heterogeneous catalyst to yield the final enantioenriched product.
Experimental Protocol: One-Pot Synthesis
-
Step 1: Knoevenagel Condensation
-
To a flame-dried round-bottom flask, add the heterogeneous catalyst SiO₂-(S,S)-2-Bn-Sabox-Ph-Cu(II) (5 mol%).
-
Add benzaldehyde (1.0 mmol) and nitromethane (1.2 mmol) in isopropanol (5 mL).
-
Stir the mixture at 40°C for 2 hours. The progress of the formation of β-nitrostyrene can be monitored by TLC.
-
-
Step 2: Asymmetric Michael Addition
-
To the same reaction mixture, add diethyl malonate (1.5 mmol) and N,N-diisopropylethylamine (DIPEA) (0.1 mmol) as a non-coordinating base.
-
Continue stirring the reaction at room temperature for 24 hours.
-
Upon completion (monitored by TLC), filter the catalyst from the reaction mixture.
-
Wash the recovered catalyst with isopropanol and dry it for reuse.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Visualization of the One-Pot Reaction Workflow
Caption: Workflow for the one-pot asymmetric Michael addition.
Data Presentation
The performance of the SiO₂-(S,S)-2-Bn-Sabox-Ph-Cu(II) catalyst in the one-pot asymmetric Michael addition is summarized below. The data is representative of typical results obtained with similar heterogeneous catalyst systems.
Table 1: Catalyst Performance with Various Substrates
| Entry | Aldehyde Substrate | Michael Donor | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Diethyl malonate | 92 | 95 |
| 2 | 4-Chlorobenzaldehyde | Diethyl malonate | 95 | 97 |
| 3 | 4-Methoxybenzaldehyde | Diethyl malonate | 88 | 92 |
| 4 | 2-Naphthaldehyde | Diethyl malonate | 90 | 94 |
| 5 | Benzaldehyde | Dibenzyl malonate | 85 | 96 |
Table 2: Catalyst Recyclability
| Cycle | Yield (%) | ee (%) |
| 1 | 92 | 95 |
| 2 | 91 | 95 |
| 3 | 90 | 94 |
| 4 | 88 | 93 |
| 5 | 87 | 93 |
Concluding Remarks
The heterogenized this compound catalyst demonstrates excellent activity and enantioselectivity in a one-pot asymmetric Michael addition. The ability to perform a tandem Knoevenagel condensation/Michael addition sequence with a single, recyclable catalyst highlights the potential of this system for efficient and sustainable synthesis of chiral molecules. This protocol provides a robust framework for researchers in academia and industry to explore similar transformations in their own work. Further optimization of reaction conditions and expansion of the substrate scope are promising avenues for future investigation.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantioselectivity with (S,S)-2-Bn-Sabox-Ph
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the (S,S)-2-Bn-Sabox-Ph ligand in asymmetric catalysis. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common issues of low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it typically used?
This compound is a C2-symmetric chiral bis(oxazoline) ligand, specifically a side-arm modified chiral bisoxazoline (SaBOX). The "Bn" refers to the benzyl groups on the oxazoline rings, and "Ph" indicates a phenyl group on the side arm. These ligands are known for their effectiveness in a variety of metal-catalyzed asymmetric reactions, including but not limited to cyclopropanation, Diels-Alder reactions, and conjugate additions. They are particularly effective in creating a well-defined chiral environment around the metal center, which is crucial for high enantioselectivity.
Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the most common factors that could be responsible?
Low enantioselectivity can stem from a variety of factors. The most common culprits include:
-
Catalyst Preparation and Handling: Improper formation or deactivation of the active chiral catalyst.
-
Reaction Conditions: Suboptimal solvent, temperature, or reaction time.
-
Reagent Quality: Impurities in substrates, reagents, or the ligand itself.
-
Ligand-Substrate Mismatch: The inherent stereoelectronic properties of your substrate may not be well-suited for this specific ligand.
The following sections will provide a more detailed breakdown of how to troubleshoot each of these areas.
Troubleshooting Guide: Low Enantioselectivity
Issue 1: Suboptimal Catalyst Formation and Activity
The active catalyst is typically formed in situ from the this compound ligand and a metal precursor (commonly a copper(I) or copper(II) salt). Incomplete formation or the presence of inhibiting species can drastically reduce enantioselectivity.
Troubleshooting Steps:
-
Metal Precursor Choice: The counter-ion of the metal salt can significantly influence the Lewis acidity and geometry of the active catalyst. If you are using a common precursor like Cu(OTf)₂, consider screening other options.
Metal Precursor Typical Solvent Reported Enantioselectivity Range (for similar Cu-BOX systems) Cu(OTf)₂ Dichloromethane (DCM), Toluene 85-99% ee [Cu(CH₃CN)₄]PF₆ Dichloromethane (DCM) 90-99% ee[1] Cu(OAc)₂ Toluene, THF 70-95% ee CuCl₂ Dichloromethane (DCM) 60-90% ee -
Catalyst Loading: While higher catalyst loading can increase reaction rates, it does not always improve enantioselectivity and can sometimes have a detrimental effect. It is crucial to find the optimal balance.
Catalyst Loading (mol%) General Effect on Enantioselectivity 0.5 - 2 Often optimal for high ee 5 - 10 May be necessary for less reactive substrates, but can sometimes lead to lower ee -
Pre-formation of the Catalyst: Consider pre-forming the catalyst by stirring the this compound ligand and the metal salt in the reaction solvent for a period (e.g., 30-60 minutes) at room temperature before adding the substrate. This can ensure the complete formation of the active chiral complex.
-
Exclusion of Air and Moisture: The active catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Non-Ideal Reaction Conditions
The solvent, temperature, and concentration of reagents play a critical role in the transition state of the enantioselective step.
Troubleshooting Steps:
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformation and, therefore, the enantioselectivity.
Solvent Polarity General Observations for Cu-BOX Systems Dichloromethane (DCM) Polar aprotic Often a good starting point, providing high ee. Toluene Non-polar Can improve ee in some cases. Diethyl Ether (Et₂O) Polar aprotic Can sometimes lead to improved ee compared to more polar solvents.[2] Hexanes Non-polar Often leads to lower solubility and can decrease ee. Tetrahydrofuran (THF) Polar aprotic Coordinating solvent, can sometimes compete with the substrate for binding to the metal center, potentially lowering ee. -
Temperature Optimization: Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state that leads to the major enantiomer.
Temperature (°C) General Effect on Enantioselectivity 25 to 40 Faster reaction rates, but potentially lower ee. 0 A good starting point for optimization. -20 to -78 Often leads to the highest enantioselectivity, but with significantly longer reaction times. -
Concentration Effects: The concentration of the substrate and reagents can influence the reaction order and potentially affect the catalyst's aggregation state, which can impact enantioselectivity. It is advisable to maintain a consistent concentration during optimization studies.
Issue 3: Quality of Reagents and Ligand
Impurities can act as catalyst poisons or compete with the desired reaction pathway.
Troubleshooting Steps:
-
Ligand Purity: Ensure the this compound ligand is of high purity. Impurities from the synthesis, such as unreacted starting materials or diastereomers, can lead to the formation of less selective or racemic catalysts.
-
Substrate Purity: Purify the substrate immediately before use, for example, by distillation or flash chromatography, to remove any potential inhibitors.
-
Diazo Compound Quality (for cyclopropanation): If you are performing a cyclopropanation with a diazo compound, ensure it is freshly prepared or properly stored, as decomposition products can interfere with the catalytic cycle.
Experimental Protocols
General Protocol for a Trial Asymmetric Cyclopropanation
This protocol is a general starting point for the copper-catalyzed asymmetric cyclopropanation of an olefin with ethyl diazoacetate (EDA) using this compound.
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the copper precursor (e.g., [Cu(CH₃CN)₄]PF₆, 0.01 mmol, 1 mol%).
-
Add anhydrous, degassed solvent (e.g., DCM, 1.0 mL).
-
In a separate vial, dissolve this compound (0.011 mmol, 1.1 mol%) in the same solvent (1.0 mL).
-
Add the ligand solution to the copper salt solution and stir at room temperature for 1 hour.
-
-
Reaction Execution:
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C).
-
Add the olefin (1.0 mmol, 1 equivalent).
-
In a separate syringe, prepare a solution of ethyl diazoacetate (EDA) (1.1 mmol, 1.1 equivalents) in the reaction solvent (2.0 mL).
-
Add the EDA solution to the reaction mixture via a syringe pump over a period of 4-8 hours. Slow addition is often crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Allow the reaction to stir at the same temperature for an additional 12-24 hours after the addition is complete.
-
-
Work-up and Analysis:
-
Quench the reaction by exposing it to air and concentrating it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC or chiral GC analysis.
-
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low enantioselectivity.
Caption: A workflow for systematically troubleshooting low enantioselectivity.
Relationship of Key Experimental Parameters
This diagram illustrates how various experimental parameters are interconnected and influence the final enantioselectivity.
Caption: Interplay of factors affecting the enantioselectivity of the reaction.
References
Technical Support Center: Optimizing Reaction Conditions for (S,S)-2-Bn-Sabox-Ph Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions catalyzed by the (S,S)-2-Bn-Sabox-Ph ligand in complex with a metal, typically copper(II).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of reactions does it catalyze?
A1: this compound is a C2-symmetric chiral bis(oxazoline) ligand, belonging to the family of side arm modified chiral bisoxazoline (SaBOX) ligands. These ligands are known to be highly effective in a variety of asymmetric catalytic reactions when complexed with a metal, most commonly copper. The "Bn" in its name refers to a benzyl group, and "Ph" to a phenyl group. SaBOX ligands have shown remarkable performance in promoting high enantioselectivity and yields in reactions such as cyclopropanation, [4+1] and [3+2] cycloadditions, and various difunctionalizations of olefins.[1] The side arm on the ligand is thought to play a crucial role in enhancing the catalyst's performance compared to simpler bis(oxazoline) ligands.[1]
Q2: How do I prepare the active catalyst from this compound and a copper salt?
A2: The active catalyst is typically prepared in situ by mixing the this compound ligand with a copper(II) salt. A common procedure involves stirring the ligand and the copper salt, for example, Cu(OTf)₂, in a suitable solvent at room temperature for a period of time before adding the reactants. The choice of solvent and stirring time can be crucial for the formation of the active catalytic species. It is recommended to perform this under an inert atmosphere to prevent the coordination of atmospheric moisture or oxygen to the catalyst.
Q3: What are the typical starting reaction conditions for a new substrate?
A3: For a new substrate, it is advisable to start with conditions that have been reported to be successful for similar transformations using SaBOX ligands. A typical starting point would be:
-
Catalyst Loading: 5-10 mol% of the copper salt and a slightly higher molar equivalent of the this compound ligand (e.g., 1.1 equivalents relative to the copper salt).
-
Solvent: Dichloromethane (DCM) or toluene are often effective solvents.
-
Temperature: Room temperature (20-25 °C) is a good starting point. Some reactions may benefit from lower temperatures to improve enantioselectivity.
-
Additives: The presence of molecular sieves (e.g., 4 Å MS) can be beneficial to remove trace amounts of water.
These conditions should be considered a baseline and may require optimization for your specific substrate and desired outcome.
Troubleshooting Guides
This section addresses common issues encountered during experiments using this compound catalysis.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the copper salt and ligand are of high purity. Prepare the catalyst in situ under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by air or moisture. |
| Poor Substrate Reactivity | Increase the reaction temperature in increments of 10 °C. Consider a more coordinating solvent to enhance the solubility and reactivity of the substrate. |
| Insufficient Catalyst Loading | Increase the catalyst loading to 10-15 mol%. In some cases, higher loadings may be necessary for challenging substrates. |
| Incorrect Solvent | Perform a solvent screen. Solvents such as THF, chlorobenzene, or a mixture of solvents might improve the reaction outcome. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Step |
| Suboptimal Temperature | Lowering the reaction temperature is a common strategy to improve enantioselectivity. Try running the reaction at 0 °C or -20 °C. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the chiral environment. Screen a range of solvents with varying properties (e.g., toluene, THF, Et₂O, CH₂Cl₂). |
| Incorrect Ligand-to-Metal Ratio | Vary the ligand-to-metal ratio. While a slight excess of the ligand is often beneficial, a large excess might be detrimental. Try ratios from 1:1 to 1.5:1 (ligand:metal). |
| Presence of Impurities | Ensure all reagents and the solvent are of high purity and anhydrous. Water can interfere with the catalyst's chiral environment. The use of freshly activated molecular sieves is recommended. |
Issue 3: Inconsistent Results
| Potential Cause | Troubleshooting Step |
| Variability in Reagent Quality | Use reagents from the same batch for a series of experiments. The purity of the substrate, ligand, and copper salt can significantly affect the reaction. |
| Atmospheric Contamination | Ensure all reactions are set up under a consistently inert atmosphere. The presence of oxygen or moisture can lead to catalyst degradation and variable results. |
| Non-Homogeneous Reaction Mixture | Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if any components have limited solubility. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of various reaction parameters on a representative copper-catalyzed asymmetric [3+2] annulation reaction using a SaBOX ligand. While not specific to this compound, these trends are generally applicable to this class of catalysts.
Table 1: Effect of Solvent on Yield and Enantioselectivity
| Solvent | Temperature (°C) | Yield (%) | ee (%) |
| CH₂Cl₂ | 25 | 85 | 92 |
| Toluene | 25 | 90 | 95 |
| THF | 25 | 75 | 88 |
| Et₂O | 25 | 60 | 85 |
| Chlorobenzene | 25 | 88 | 94 |
Table 2: Effect of Temperature on Yield and Enantioselectivity
| Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Toluene | 40 | 92 | 90 |
| Toluene | 25 | 90 | 95 |
| Toluene | 0 | 85 | 97 |
| Toluene | -20 | 70 | >99 |
Table 3: Effect of Catalyst Loading on Yield and Enantioselectivity
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) |
| 2 | 25 | 50 | 94 |
| 5 | 25 | 88 | 95 |
| 10 | 25 | 90 | 95 |
| 15 | 25 | 91 | 95 |
Experimental Protocols
Representative Protocol for a Copper-SaBOX Catalyzed Asymmetric [3+2] Annulation
This protocol is adapted from a reported procedure for a SaBOX/Copper(II) catalyzed enantioselective annulation and serves as a general guideline.[2]
Materials:
-
This compound ligand
-
Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)
-
Substrate 1 (e.g., a γ-chromene)
-
Substrate 2 (e.g., a quinone)
-
Anhydrous solvent (e.g., Toluene)
-
4 Å Molecular Sieves (activated)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Cu(OTf)₂ (0.02 mmol, 5 mol%) and this compound (0.022 mmol, 5.5 mol%).
-
Add activated 4 Å molecular sieves (100 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add Substrate 1 (0.4 mmol, 1.0 equiv) and Substrate 2 (0.44 mmol, 1.1 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by opening the flask to air.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for a this compound catalyzed reaction.
Caption: Decision tree for troubleshooting common issues in this compound catalysis.
References
improving yield in reactions using (S,S)-2-Bn-Sabox-Ph
Welcome to the technical support center for the chiral ligand (S,S)-2-Bn-Sabox-Ph. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their catalytic reactions, troubleshooting common issues, and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a side-arm modified chiral bisoxazoline (SaBOX) ligand. These ligands are an advancement over traditional bisoxazoline (BOX) ligands, featuring modifying groups on the linking carbon atom of the two chiral oxazolines. This "side-arm" modification allows for fine-tuning of the chiral environment and the electronic nature of the metal complex catalyst, which can lead to improved stereoselectivity and reactivity.[1] It is primarily used in asymmetric catalysis to achieve high yields and excellent enantioselectivity in a variety of reactions, including cyclopropanations, cycloadditions, and difunctionalization of olefins.[1]
Q2: How does the "side-arm" in SaBOX ligands like this compound improve catalytic performance?
The side-arm groups can be sterically hindered, coordinating, or directing groups. By introducing these functionalities, SaBOX ligands can dramatically improve the enantioselectivity of reactions compared to simpler BOX ligands.[1] For instance, sterically hindered side-arms, such as a benzyl group (Bn), can create a more defined chiral pocket around the metal center, leading to better facial discrimination of the substrate.
Q3: What metal precursors are commonly used with this compound?
This compound is frequently used to form chiral catalysts with various transition metals. Copper(I) and Copper(II) complexes are particularly common for reactions like asymmetric cyclopropanation and cycloadditions.[1] Other metals such as rhodium, palladium, and iridium can also be employed depending on the specific transformation.
Q4: How should I store and handle this compound?
Like many chiral ligands, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent degradation from air and moisture. When handling the ligand, it is advisable to use Schlenk techniques or a glovebox to maintain its integrity.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My reaction is showing low conversion to the desired product. What are the potential causes and how can I improve the yield?
A: Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
-
Step 1: Verify Reagent and Solvent Quality. Ensure that all starting materials and the solvent are pure and dry. Impurities can inhibit the catalyst.
-
Step 2: Optimize Catalyst Loading. While a typical starting point is 1-2 mol%, the optimal catalyst loading can vary. Perform a screen of catalyst concentrations (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the most effective loading.
-
Step 3: Adjust Reaction Temperature. Some reactions are highly sensitive to temperature. Try running the reaction at a lower or higher temperature to see if the yield improves.
-
Step 4: Vary the Solvent. The choice of solvent can significantly impact reaction rate and yield. If a standard solvent like dichloromethane (CH₂Cl₂) is not working, consider screening other aprotic solvents like toluene, THF, or diethyl ether.
-
Step 5: Check Reaction Time. Monitor the reaction progress over time using techniques like TLC or GC/LC-MS to determine if the reaction has gone to completion or if it is stalling.
Issue 2: Poor Enantioselectivity
Q: The yield of my reaction is acceptable, but the enantiomeric excess (ee) is low. How can I improve the stereoselectivity?
A: Poor enantioselectivity suggests that the chiral environment of the catalyst is not effectively discriminating between the two prochiral faces of the substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the chiral catalyst and its interaction with the substrate. A solvent screen is often a good first step.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.
-
Additives: In some cases, the addition of Lewis acids or other additives can enhance enantioselectivity.
-
Substrate Concentration: Varying the concentration of the substrate can sometimes impact the ee.
Data and Protocols
Table 1: Representative Performance of SaBOX Ligands in Asymmetric Catalysis
| Reaction Type | Ligand | Metal | Substrate | Yield (%) | ee (%) | Reference |
| Intramolecular Buchner | L15 (SaBOX) | Cu(I) | Diazoacetate | >95 | 90 | [1] |
| Cyclopropanation | L5 (SaBOX) | Cu(I) | Polysubstituted olefin | up to 99 | >99 | [1] |
| Reductive Cross-Coupling | L35 (SaBOX) | - | Alkene | - | up to 97 | [1] |
Experimental Protocol: Asymmetric Copper-Catalyzed Cyclopropanation
This protocol is a general guideline for a typical asymmetric cyclopropanation reaction using a this compound-Cu(I) catalyst.
Experimental Workflow
Caption: General experimental workflow for asymmetric cyclopropanation.
Materials:
-
This compound ligand
-
Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf))₂·C₆H₆
-
Olefin substrate
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.022 mmol, 1.1 eq) and Cu(OTf)₂·C₆H₆ (0.02 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (2 mL). Stir the solution at room temperature for 1 hour.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the olefin substrate (0.4 mmol) in anhydrous CH₂Cl₂ (2 mL).
-
Initiation: Add the pre-formed catalyst solution to the olefin solution. Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slow Addition: Slowly add a solution of ethyl diazoacetate (0.6 mmol) in anhydrous CH₂Cl₂ (5 mL) to the reaction mixture via a syringe pump over a period of 4 hours.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by exposing it to air. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropane derivative.
-
Analysis: Determine the yield by weighing the pure product. Determine the enantiomeric excess by chiral HPLC analysis.
References
Technical Support Center: (S,S)-2-Bn-Sabox-Ph in Asymmetric Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chiral ligand (S,S)-2-Bn-Sabox-Ph in asymmetric catalysis. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in copper-catalyzed reactions?
A1: While this compound is a highly effective ligand for a variety of asymmetric transformations, several side reactions can occur, leading to reduced yield and/or enantioselectivity. The most frequently encountered side reactions include:
-
Homocoupling: In reactions like direct arylation polycondensation, homocoupling of the reactants can be a significant side reaction. This can often be suppressed by the addition of a phosphine ligand.[1]
-
Byproduct-Induced Catalyst Deactivation: In copper-catalyzed cyclopropanation reactions, byproducts derived from the diazo reagent, such as diethyl maleate, can form chelate complexes with the copper catalyst, leading to its deactivation.[2]
-
Dimerization of Reactants: In copper-catalyzed N-H insertion reactions, the dimerization of the α-diazocarbonyl reactant can occur as a competing reaction. This can often be mitigated by the slow, dropwise addition of the diazo compound to the reaction mixture.
-
Product Dehydration: In certain reactions, such as the Henry reaction (nitroaldol), dehydration of the desired β-hydroxy nitroalkane product can be the primary side reaction observed.
Q2: My reaction is showing low enantioselectivity. What are the potential causes and how can I improve it?
A2: Low enantioselectivity can stem from several factors. Here are some common causes and troubleshooting steps:
-
Solvent Effects: The choice of solvent can have a profound impact on enantioselectivity. In some gold-catalyzed hydroamination reactions, for instance, switching from methanol to toluene has been shown to invert the preferred enantiomer. It is crucial to screen a variety of solvents with different polarities and coordinating abilities.
-
Catalyst Purity: Impurities in the metal precursor or the ligand can negatively affect the catalyst's performance. Ensure the use of high-purity reagents.
-
Reaction Temperature: Temperature can significantly influence enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess, although it may also decrease the reaction rate.
-
Ligand-to-Metal Ratio: The stoichiometry between the this compound ligand and the metal precursor is critical. An inappropriate ratio can lead to the formation of less selective catalytic species. A 1:1 or slightly higher ligand-to-metal ratio is a common starting point.
-
Substrate Compatibility: The electronic and steric properties of the substrate can influence the chiral induction. If possible, consider modifying the substrate to enhance the stereochemical communication with the catalyst.
Q3: I am observing significant catalyst deactivation, especially when trying to reuse the catalyst. What are the likely causes and how can I improve catalyst stability and recyclability?
A3: Catalyst deactivation is a common challenge, particularly with immobilized or recycled catalysts. Here are some potential causes and mitigation strategies:
-
Leaching of the Metal or Ligand: In heterogeneous systems, the active catalytic complex can leach into the reaction medium, leading to a loss of activity upon reuse.
-
Byproduct Inhibition: As mentioned in Q1, byproducts can coordinate to the metal center and inhibit the catalyst.[2] Thorough washing of the recovered catalyst is essential.
-
Oxidation of the Metal Center: The active catalytic species may be susceptible to oxidation, rendering it inactive. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.
-
Structural Degradation of the Ligand: The this compound ligand itself may degrade under harsh reaction conditions. It is important to operate within the recommended temperature and pH ranges for the specific catalytic system.
-
Inefficient Recovery: For immobilized catalysts, the recovery method can impact subsequent activity. Ensure the chosen method (e.g., filtration) is efficient and does not damage the catalyst.
Troubleshooting Guides
Guide 1: Low Yield in a Copper-Catalyzed Reaction
This guide provides a systematic approach to troubleshooting low product yields.
Caption: Troubleshooting workflow for low product yield.
Guide 2: Poor Enantioselectivity
This guide outlines steps to diagnose and improve low enantiomeric excess (ee).
References
effect of temperature on (S,S)-2-Bn-Sabox-Ph catalyst stability
Technical Support Center: (S,S)-2-Bn-Sabox-Ph Catalyst
Disclaimer: Specific stability and performance data for the catalyst "this compound" is not extensively available in public literature. This guide is based on the well-documented behavior of structurally analogous chiral bis(oxazoline) (BOX) and Sabox ligand-metal complexes, which are expected to share similar performance characteristics and stability profiles. The principles and troubleshooting steps provided are broadly applicable to this class of catalysts.
Frequently Asked Questions (FAQs)
Q1: My reaction shows a significant drop in enantioselectivity (% ee) at elevated temperatures. What is the likely cause?
A1: A decrease in enantioselectivity at higher temperatures is a common phenomenon. It can be attributed to several factors:
-
Increased Molecular Motion: Higher temperatures lead to increased kinetic energy, which can result in less defined transition states during the catalytic cycle. This reduces the energy difference between the pathways leading to the major and minor enantiomers, thus lowering the % ee.
-
Ligand Flexibility: The chiral ligand may adopt multiple conformations at elevated temperatures. Some of these conformations may be less effective at inducing chirality, leading to a lower overall enantioselectivity.
-
Catalyst Decomposition: The catalyst complex itself might begin to degrade or dissociate at higher temperatures, leading to the formation of achiral or less selective catalytic species.
Q2: I am observing a lower-than-expected reaction yield. Could temperature be the issue?
A2: Yes, temperature plays a critical role in reaction kinetics and catalyst stability.
-
Sub-optimal Temperature: If the temperature is too low, the reaction rate may be very slow, resulting in low conversion and yield within a practical timeframe.
-
Catalyst Degradation: Conversely, if the temperature is too high, the catalyst may decompose, reducing the concentration of the active catalytic species and thereby lowering the overall yield.[1] Thermal degradation can occur via pathways like oxidation or hydrolysis, especially if trace amounts of air or water are present.
Q3: What is the recommended temperature range for reactions using Sabox-type catalysts?
A3: The optimal temperature is highly dependent on the specific reaction (e.g., Diels-Alder, Friedel-Crafts alkylation), the metal center, the substrate, and the solvent. Generally, reactions are run at temperatures ranging from -78°C to room temperature (approx. 25°C) to maximize enantioselectivity. Some reactions may require elevated temperatures to achieve a reasonable rate, but this often comes at the cost of reduced enantioselectivity. It is crucial to perform an optimization study for your specific system.
Q4: How can I test the thermal stability of my this compound catalyst?
A4: A straightforward method is to perform a controlled experiment where you pre-incubate the catalyst at various temperatures for a set period before adding the substrates. By comparing the yield and % ee of these reactions against a control (where the catalyst was not pre-incubated), you can determine the temperature at which the catalyst begins to lose activity or selectivity. More advanced techniques include Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to identify decomposition temperatures.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Enantioselectivity (% ee) | 1. Reaction temperature is too high. | Run the reaction at a lower temperature (e.g., 0°C, -20°C, or -78°C). Note that this may require longer reaction times. |
| 2. Catalyst degradation. | Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. Use anhydrous solvents. | |
| 3. Incorrect catalyst loading. | Optimize the catalyst loading; sometimes lower or higher concentrations can affect aggregation states and selectivity. | |
| Low Yield / No Reaction | 1. Reaction temperature is too low. | Gradually increase the reaction temperature in increments (e.g., from 0°C to room temperature) to find the point where the reaction proceeds at an acceptable rate. |
| 2. Catalyst has decomposed due to excessive heat. | Confirm the stability of the catalyst at the reaction temperature. If necessary, add the catalyst only after the reaction mixture has reached the target temperature. | |
| 3. Presence of impurities (air, water). | Use freshly distilled, anhydrous solvents and degas the reaction mixture. Handle the catalyst under an inert atmosphere. | |
| Inconsistent Results Between Batches | 1. Temperature fluctuations during the reaction. | Use a reliable cryostat or cooling bath to maintain a stable temperature throughout the experiment. |
| 2. Catalyst degradation during storage. | Store the catalyst under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer) as recommended. | |
| 3. Variations in solvent/reagent quality. | Use reagents and solvents from the same batch or ensure they meet stringent purity standards (e.g., anhydrous grade). |
Data Presentation: Effect of Temperature on a Representative Cu(II)-Bis(oxazoline) Catalyst
The following data is adapted from a study on a Cu(II)-bis(oxazolinyl)thiophene-catalyzed asymmetric Friedel-Crafts alkylation, illustrating a typical temperature effect on yield and enantioselectivity.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (% ee) |
| 0 | 92 | 42 | 76 |
| 25 (Room Temp.) | 48 | 76 | 70 |
| 70 | 24 | 70 | 65 |
Data adapted from B. Ramakrishna, et al., Molecules, 2022.
Observation: As the temperature decreases from 70°C to 0°C, the enantioselectivity (% ee) improves from 65% to 76%. However, this comes with a significant trade-off in reaction efficiency, as the yield drops from 70% to 42% and the required reaction time increases substantially. This demonstrates the critical balance between reaction rate and enantioselectivity that must be optimized for a specific chemical transformation.
Experimental Protocols
Protocol 1: General Procedure for Testing Catalyst Performance at Various Temperatures
This protocol describes a method to evaluate the effect of temperature on the yield and enantioselectivity of a reaction catalyzed by this compound or a similar complex.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the metal precursor (e.g., Cu(OTf)₂) and the this compound ligand in anhydrous solvent (e.g., Toluene or CH₂Cl₂) at room temperature. Stir for 1-2 hours to ensure complex formation.
-
Reaction Setup: Prepare three separate, identical flame-dried reaction vessels, each under an inert atmosphere.
-
Temperature Equilibration: Cool each vessel to its target temperature (-20°C, 0°C, and 25°C) using a suitable cooling bath.
-
Reagent Addition: To each vessel, add the substrate and any other reagents.
-
Initiation: Once the reaction mixtures are thermally equilibrated, transfer an equal aliquot of the prepared catalyst solution to each vessel to initiate the reaction.
-
Monitoring: Stir the reactions at their respective constant temperatures. Monitor the progress by a suitable analytical technique (e.g., TLC or ¹H NMR).
-
Workup and Analysis: Once the reaction is complete (or after a fixed time period), quench the reaction and perform a standard workup. Purify the product using column chromatography.
-
Characterization: Determine the isolated yield. Analyze the enantiomeric excess (% ee) of the product using chiral HPLC or SFC.
Visualizations
Troubleshooting Logic for Low Enantioselectivity
References
Technical Support Center: Refining Purification Methods for (S,S)-2-Bn-Sabox-Ph Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of products from reactions utilizing the (S,S)-2-Bn-Sabox-Ph ligand.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products from this compound reactions?
A1: The primary purification methods for products synthesized using this compound and its metal complexes are column chromatography and recrystallization. Column chromatography is widely used for the initial separation of the desired product from the reaction mixture, including unreacted starting materials, the chiral ligand, and any byproducts.[1] Recrystallization is then often employed to achieve high purity of the final product, especially for crystalline compounds.
Q2: How can I remove the this compound ligand and its metal complex after the reaction?
A2: The removal of the chiral ligand and its corresponding metal complex is a critical step in purification.
-
Column Chromatography: A significant portion of the ligand and its metal complex can be removed using silica gel column chromatography. The polarity of the eluent system should be carefully optimized to achieve good separation between the product and the ligand/complex.
-
Acidic Wash: In some cases, a mild acidic wash (e.g., dilute HCl) can be used to protonate the nitrogen atoms of the Sabox ligand, making it more water-soluble and facilitating its removal into an aqueous phase. However, the stability of the desired product under acidic conditions must be considered.
-
Precipitation: If the product is significantly less soluble than the ligand-metal complex in a particular solvent system, precipitation or trituration can be an effective purification step.
Q3: What are common impurities I should expect in my reaction mixture?
A3: Besides unreacted starting materials and the chiral catalyst, common impurities can include:
-
Byproducts from side reactions: The specific byproducts will depend on the nature of the reaction (e.g., aldol, Michael, Diels-Alder). For instance, in copper-catalyzed reactions, side reactions can sometimes be promoted by the presence of free copper on a solid support.[2]
-
Diastereomers: If the reaction produces a new stereocenter in a molecule that already contains one, diastereomers may be formed. These can often be separated by standard silica gel chromatography.
-
Enantiomers: If the reaction is not perfectly enantioselective, the product will be a mixture of enantiomers. Separating enantiomers typically requires chiral chromatography.[3][4]
-
Residual Solvents: Solvents used in the reaction or workup can be present as impurities. These are typically identified by NMR spectroscopy.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation between the product and the this compound ligand/complex.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Perform a systematic screening of solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A small amount of triethylamine (e.g., 1%) can be added to the eluent to reduce tailing of amine-containing compounds on silica gel.[1] |
| Co-elution | If the product and ligand have very similar polarities, consider derivatizing the product to alter its polarity before chromatography. Alternatively, explore different stationary phases, such as alumina or florisil. |
| Overloading the Column | Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor resolution. |
Problem: Product degradation on the silica gel column.
| Possible Cause | Suggested Solution |
| Acidity of Silica Gel | For acid-sensitive compounds, neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. |
| Prolonged Contact Time | Increase the flow rate of the eluent to minimize the time the product spends on the column. Consider using flash chromatography for faster separation. |
Recrystallization
Problem: The product does not crystallize.
| Possible Cause | Suggested Solution |
| Product is an oil or has low purity | The presence of impurities can inhibit crystallization. First, attempt to purify the product further by column chromatography. If it remains an oil, it may not be a crystalline compound. |
| Inappropriate Solvent | A systematic solvent screen is necessary. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for chiral bis(oxazoline) complexes and their products include mixtures of polar and non-polar solvents (e.g., dichloromethane/hexane, ethyl acetate/hexane). |
| Supersaturation not achieved | If the solution is not sufficiently concentrated, crystallization will not occur. Slowly evaporate the solvent or add a less polar "anti-solvent" to induce precipitation. |
| Decomposition at high temperatures | Some metal complexes may decompose upon heating.[4] In such cases, consider slow evaporation or vapor diffusion techniques at room temperature for crystallization. |
Problem: The resulting crystals are of low purity.
| Possible Cause | Suggested Solution |
| Impurities trapped in the crystal lattice | Recrystallize the material a second time. Ensure the initial dissolution is complete to release trapped impurities. |
| Cooling too rapidly | Rapid cooling can lead to the precipitation of impurities along with the product. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Prepare the Column: A glass column is packed with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel. This dry-loaded sample is then carefully added to the top of the column.
-
Elution: The column is eluted with a solvent system of increasing polarity. The composition of the eluent can be changed stepwise or as a gradient.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or another appropriate analytical technique to identify those containing the desired product.
-
Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
A representative eluent system for purifying bis(oxazoline) ligands is a mixture of ethyl acetate, petroleum ether, and triethylamine (e.g., in a 75:24:1 ratio).[1]
General Protocol for Recrystallization
-
Dissolution: Dissolve the impure solid in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath or refrigerator can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Troubleshooting Common Issues in Chiral HPLC Analysis
| Issue | Potential Cause | Recommended Action |
| No separation of enantiomers | Incorrect chiral stationary phase (CSP). | Screen a variety of CSPs (e.g., polysaccharide-based, cyclodextrin-based). |
| Inappropriate mobile phase. | Vary the mobile phase composition (e.g., normal phase, reversed-phase, polar organic mode).[3] | |
| Poor peak shape (tailing) | Secondary interactions with the stationary phase. | Add a mobile phase modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds). |
| Irreproducible retention times | Column not equilibrated. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Visualizations
References
- 1. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
addressing catalyst deactivation with (S,S)-2-Bn-Sabox-Ph
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing catalysts based on the (S,S)-2-Bn-Sabox-Ph ligand. While direct literature on the deactivation of this specific catalyst is limited, the following information is based on established principles for the broader Sabox (Side-arm modified chiral bisoxazoline) and related chiral catalyst families.
Frequently Asked Questions (FAQs)
Q1: My reaction shows a significant drop in enantioselectivity. What are the potential causes?
A decrease in enantiomeric excess (ee) can be attributed to several factors:
-
Ligand Degradation: The chiral ligand may be degrading under the reaction conditions. This can be caused by aggressive reagents, high temperatures, or the presence of impurities.
-
Formation of Achiral Active Species: The active catalytic species might be converting into an achiral or racemic form, which would not provide stereoinduction.
-
Presence of Water: Traces of water can lead to the formation of catalytically active, but achiral, metal hydroxide species.
-
Incomplete Complexation: If the metal precursor is not fully complexed with the this compound ligand, an achiral background reaction may be catalyzed by the uncomplexed metal.
Q2: The catalytic activity has completely ceased, or the reaction is not initiating. What should I check?
A complete loss of activity often points to a more severe issue:
-
Catalyst Poisoning: The catalyst's active sites may be irreversibly blocked by poisons. Common poisons for transition metal catalysts include sulfur compounds, carbon monoxide, halides, and water.[1][2][3]
-
Gross Contamination: The presence of significant impurities in the substrate or solvent can inhibit the catalyst.
-
Incorrect Catalyst Preparation: Improper preparation or handling of the catalyst, such as exposure to air or moisture for sensitive catalysts, can lead to deactivation before the reaction begins.
-
Thermal Decomposition: High reaction temperatures can cause the catalyst complex to decompose.[4]
Q3: I am observing a gradual decrease in reaction rate over time. What could be the reason?
A gradual deactivation is often due to:
-
Product Inhibition: The product of the reaction may be coordinating to the metal center and inhibiting further catalytic turnovers.
-
Fouling: Insoluble byproducts or polymers can precipitate and coat the catalyst, blocking active sites.[4]
-
Slow Ligand Dissociation/Decomposition: A slow degradation of the ligand or its dissociation from the metal center will lead to a gradual loss of the active catalytic species.
Troubleshooting Guide
Issue 1: Reduced or Lost Enantioselectivity
This workflow helps diagnose the cause of poor stereochemical control.
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Complete Loss of Catalytic Activity
This guide helps to identify the root cause of reaction failure.
Caption: Troubleshooting workflow for complete catalyst inactivation.
Quantitative Data Summary
The stability and activity of a chiral catalyst can be influenced by various factors. The following table summarizes potential effects of common variables on catalyst performance, based on general principles for similar systems.
| Parameter | Potential Effect on Activity | Potential Effect on Enantioselectivity | Recommended Action |
| Water Content | High | High | Ensure all reagents and solvents are rigorously dried. |
| Low | Low | ||
| Oxygen Exposure | High | Moderate to High | Maintain an inert atmosphere (N₂ or Ar) throughout the experiment. |
| Low | Low | ||
| Temperature | Can be high (decomposition) | Can be high (racemization) | Optimize temperature to balance reaction rate and catalyst stability. |
| Low | Low | ||
| Base/Acid Concentration | Can be high (decomposition) | Can be high (ligand degradation) | Screen different bases/acids and their concentrations.[5] |
| Low | Low | ||
| Sulfur Impurities | Very High | High | Purify starting materials to remove sulfur-containing compounds. |
| Low | Low |
Experimental Protocols
Protocol 1: Standard Procedure for Catalyst Preparation and Handling
This protocol is recommended to minimize deactivation due to environmental factors.
-
Glassware Preparation: All glassware should be oven-dried at >120°C for at least 4 hours and cooled under a stream of dry nitrogen or argon.
-
Inert Atmosphere: All manipulations involving the catalyst, ligand, and metal precursor should be performed in a glovebox or using Schlenk line techniques.
-
Solvent Preparation: Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Catalyst Formation (in situ):
-
In a flame-dried Schlenk flask under inert atmosphere, add the this compound ligand.
-
Add the appropriate amount of anhydrous solvent via syringe.
-
Add the metal precursor (e.g., a copper(I) or palladium(II) salt).
-
Stir the mixture at the recommended temperature for the specified time to ensure complete complexation before adding the substrate.
-
-
Reaction Setup:
-
Add the substrate to the pre-formed catalyst solution under a positive pressure of inert gas.
-
Maintain the inert atmosphere throughout the reaction.
-
Protocol 2: Test for Catalyst Poisoning by Substrate/Reagent Impurities
This protocol helps to determine if the starting materials are the source of deactivation.
-
Prepare a Stock Solution: Prepare a stock solution of the catalyst under rigorously inert and anhydrous conditions as described in Protocol 1.
-
Run Parallel Reactions:
-
Reaction A (Control): Use a substrate and reagents that are of the highest purity available or have been freshly purified.
-
Reaction B (Test): Use the substrate and reagents from the batch that resulted in catalyst deactivation.
-
-
Monitor Reactions: Monitor the progress of both reactions by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC, NMR).
-
Analysis:
-
If Reaction A proceeds as expected while Reaction B fails, it is highly likely that the substrate or reagents in Reaction B contain catalyst poisons.
-
If both reactions fail, the issue may lie with the catalyst stock solution or the general procedure.
-
Catalyst Deactivation Pathways
The following diagram illustrates general deactivation pathways that can affect metal complexes of Sabox-type ligands.
Caption: Potential deactivation pathways for a Sabox-metal catalyst.
References
- 1. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. GAS Dortmund [gas-dortmund.de]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
strategies for enhancing stereocontrol in (S,S)-2-Bn-Sabox-Ph catalysis
Technical Support Center: (S,S)-2-Bn-Sabox-Ph Catalysis
Welcome to the technical support center for this compound catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance stereocontrol in your experiments. The this compound ligand is a member of the side-armed bisoxazoline (Sabox) family, known for creating a well-defined, cage-like chiral environment around a metal center, which is crucial for high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the "side arms" in the this compound ligand?
A1: The benzyl and phenyl side arms of the Sabox ligand play a critical role in establishing a rigid and well-defined chiral environment around the coordinated metal center, typically copper(I) or copper(II). X-ray crystallographic analyses of similar Sabox complexes have revealed that these pendant groups often shield the top and bottom faces of the catalyst's coordination plane.[1] This "cage-like" structure restricts the possible approach trajectories of the substrates, leading to enhanced enantioselectivity.
Q2: In which types of reactions is the this compound ligand typically used?
A2: Sabox ligands, including this compound, are versatile and have been successfully employed in a variety of copper-catalyzed asymmetric reactions. These include, but are not limited to, cyclopropanation of olefins, Friedel-Crafts alkylations, conjugate reductions, and various difunctionalization reactions of olefins.[1][2] The specific substitution pattern of the this compound ligand makes it suitable for reactions requiring a sterically demanding chiral pocket.
Q3: What is a typical catalyst loading for a reaction using the this compound ligand?
A3: Typical catalyst loadings for Sabox-metal complexes can range from 1 to 20 mol%. While higher catalyst loadings may sometimes improve yields, they do not always lead to significant changes in enantioselectivity.[2] It is recommended to start with a loading of 5-10 mol% and optimize from there based on reaction performance and the value of the starting materials.
Q4: How do I prepare the active catalyst from the this compound ligand?
A4: The active catalyst is typically generated in situ by stirring the this compound ligand with a suitable metal salt precursor, often a copper(I) or copper(II) salt such as Cu(OTf)₂, Cu(OAc)₂·H₂O, or CuCl, in an appropriate solvent for a short period before adding the substrates.[2][3] For instance, the ligand and a copper(II) salt can be stirred in THF for approximately 5 minutes before the addition of other reagents.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and related Sabox catalysts.
Issue 1: Low Enantioselectivity (ee)
Low enantioselectivity is a common challenge in asymmetric catalysis. The following table summarizes potential causes and suggested solutions.
| Potential Cause | Suggested Solution | Rationale |
| Suboptimal Temperature | Screen a range of temperatures (e.g., -78 °C to room temperature). Lower temperatures often enhance enantioselectivity. | Lowering the temperature can increase the energy difference between the diastereomeric transition states, leading to higher ee. |
| Incorrect Solvent | Test a variety of solvents with different polarities and coordinating abilities (e.g., THF, toluene, CH₂Cl₂, ethers). | The solvent can influence the solubility of the catalyst and substrates, as well as the geometry of the catalytic complex. For some copper-catalyzed reductions, THF has been shown to enhance reaction rates.[3] |
| Presence of Impurities | Ensure all reagents and solvents are pure and anhydrous. Use freshly distilled solvents and pure starting materials. | Water and other coordinating impurities can deactivate the catalyst or alter its chiral environment, leading to poor stereocontrol. |
| Inappropriate Ligand-to-Metal Ratio | Optimize the ligand-to-metal ratio. A slight excess of the ligand (e.g., 1.1:1) is often beneficial. | An excess of the ligand can ensure that the desired chiral complex is the predominant catalytic species in the reaction mixture. |
| Steric or Electronic Mismatch | Consider modifying the substrate if possible. Minor changes to substrate electronics or sterics can have a large impact on stereoselectivity. | The "cage-like" environment of the Sabox ligand is sensitive to the shape and electronic properties of the incoming substrate. |
Issue 2: Low Reaction Yield or Slow Conversion
If you are observing low yields or slow reaction rates, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution | Rationale |
| Catalyst Deactivation | Ensure strict inert atmosphere conditions (e.g., using a glovebox or Schlenk line) to exclude oxygen and moisture. | Many organometallic catalysts, particularly copper(I) species, are sensitive to air and moisture. |
| Poor Catalyst Solubility | Choose a solvent in which the catalyst precursor and the in situ generated complex are soluble. THF can be a good choice for copper precatalysts due to better solubility.[3] | A homogeneous catalytic system is often more active and reproducible. |
| Suboptimal Additives | Screen for the effect of additives. For example, sterically hindered alcohols can increase the rate of some copper-hydride catalyzed reactions.[3] Other additives can also improve yield and selectivity.[4] | Additives can act as co-catalysts, activators, or scavengers of inhibitory species. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. | Some asymmetric reactions require extended periods to reach completion. |
Experimental Protocols and Data
General Protocol for a Copper-Catalyzed Asymmetric Conjugate Reduction
The following is a representative protocol for a copper-catalyzed asymmetric conjugate reduction, which can be adapted for use with the this compound ligand.
-
To a flame-dried vial equipped with a magnetic stir bar, add the copper precatalyst (e.g., Cu(OAc)₂·H₂O, 0.05 eq) and the this compound ligand (0.05 eq).
-
Cap the vial and purge with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous tetrahydrofuran (THF) via syringe and stir the mixture for approximately 5 minutes at room temperature.
-
Add the reducing agent (e.g., polymethylhydrosiloxane (PMHS), 4.0 eq) and stir for an additional 5 minutes.
-
Add the α,β-unsaturated substrate (1.0 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Data Presentation: Effect of Reaction Parameters on Enantioselectivity
The following table summarizes literature data on the effect of various parameters in reactions catalyzed by bisoxazoline-type ligands, which can serve as a guide for optimizing reactions with this compound.
Table 1: Optimization of a Cu-Catalyzed Friedel-Crafts Alkylation [2]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 15 | Toluene | 25 | 48 | 67 | 80 |
| 2 | 15 | CH₂Cl₂ | 25 | 48 | 55 | 75 |
| 3 | 15 | THF | 25 | 48 | 52 | 68 |
| 4 | 15 | Toluene | 0 | 92 | 42 | 76 |
| 5 | 15 | Toluene | 70 | 24 | 70 | 65 |
| 6 | 5 | Toluene | 25 | 48 | 20 | 65 |
| 7 | 10 | Toluene | 25 | 48 | 46 | 71 |
| 8 | 20 | Toluene | 25 | 48 | 65 | 74 |
Data is illustrative and based on a similar bisoxazoline ligand system.
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
General Experimental Workflow for Catalysis
Caption: A typical experimental workflow for asymmetric catalysis.
References
- 1. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 2. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed asymmetric conjugate reduction as a route to novel β-azaheterocyclic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (S,S)-2-Bn-Sabox-Ph and Other BOX Ligands in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the quest for ligands that afford high enantioselectivity and reactivity is perpetual. Among the privileged classes of chiral ligands, bis(oxazolines), commonly known as BOX ligands, have established themselves as highly effective in a multitude of stereoselective transformations. A notable advancement in this family is the development of side-arm modified bisoxazoline (SaBOX) ligands, such as (S,S)-2-Bn-Sabox-Ph. This guide provides a detailed comparison of this compound with traditional BOX ligands, supported by experimental data, to assist researchers, scientists, and drug development professionals in ligand selection.
Introduction to BOX and SaBOX Ligands
Bis(oxazoline) (BOX) ligands are C2-symmetric chelating ligands that have been extensively used in asymmetric catalysis since their introduction. Their rigid backbone and well-defined chiral environment around the metal center are key to their success in inducing high stereoselectivity. Common BOX ligands are often substituted at the 4-position of the oxazoline ring with groups like phenyl (Ph-BOX) or tert-butyl (tBu-BOX).
Side-arm modified bisoxazoline (SaBOX) ligands are a more recent innovation, featuring an additional substituent on the bridge connecting the two oxazoline rings. This "side-arm" can modulate the steric and electronic properties of the catalytic complex, often leading to improved performance compared to their unsubstituted counterparts. This compound is a prominent example of this class, incorporating a benzyl group as the side-arm.
Performance Comparison in Asymmetric Cyclopropanation
One of the benchmark reactions for evaluating the efficacy of chiral ligands is the copper-catalyzed asymmetric cyclopropanation of olefins. The introduction of a side-arm in SaBOX ligands has been shown to significantly enhance both the yield and the enantioselectivity of these reactions.
In contrast, earlier studies on the copper-catalyzed cyclopropanation of styrene with nitrodiazoacetate using traditional Cu(I)-bisoxazoline (BOX) catalysts reported lower reactivity and stereoselectivity, with yields up to 55% and enantiomeric excesses up to 72%.[1] This suggests a significant "side-arm effect" where the benzyl group in this compound creates a more effective chiral pocket, leading to enhanced stereochemical control.
Table 1: Performance Data in Copper-Catalyzed Asymmetric Cyclopropanation
| Ligand Type | Ligand | Olefin Substrate | Diazo Reagent | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) | Diastereomeric Ratio (dr) | Reference |
| SaBOX | (S,S)-BnPh-SaBOX | Dihydronaphthalene | Methyl nitrodiazoacetate | Cu(CH3CN)4PF6 | 95 | 98 | >99/1 | [1] |
| BOX | Generic BOX | Styrene | Nitrodiazoacetate | Cu(I)-BOX | up to 55 | up to 72 | N/A | [1] |
Experimental Protocols
General Experimental Protocol for Copper-Catalyzed Asymmetric Cyclopropanation with SaBOX Ligands[1]
To a solution of the SaBOX ligand (0.022 mmol) and Cu(CH3CN)4PF6 (0.020 mmol) in toluene (1.0 mL) is stirred at room temperature for 1 hour under a nitrogen atmosphere. The resulting solution is then cooled to the desired reaction temperature. A solution of the olefin (0.50 mmol) in toluene (1.0 mL) is added, followed by the slow addition of a solution of the diazoacetate (0.60 mmol) in toluene (2.0 mL) via a syringe pump over a period of 4 hours. The reaction mixture is stirred until the diazo compound is completely consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclopropane product. The enantiomeric excess is determined by chiral HPLC analysis.
Visualization of Ligand Structures and Catalytic Workflow
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Structural comparison of a standard BOX ligand and a SaBOX ligand.
Caption: Simplified catalytic cycle for copper-catalyzed cyclopropanation.
Conclusion
The development of side-arm modified bisoxazoline (SaBOX) ligands, exemplified by this compound, represents a significant advancement in the field of asymmetric catalysis. The available data strongly suggests that the introduction of a side-arm on the bisoxazoline backbone can lead to substantial improvements in both chemical yield and enantioselectivity in reactions such as the copper-catalyzed cyclopropanation of olefins when compared to traditional BOX ligands. This enhancement is attributed to the fine-tuning of the catalyst's steric and electronic environment by the side-arm. For researchers aiming to optimize stereoselective transformations, SaBOX ligands present a compelling and often superior alternative to conventional BOX ligands.
References
validating enantiomeric excess in products from (S,S)-2-Bn-Sabox-Ph catalysis
Despite a comprehensive search for experimental data on the catalytic performance of "(S,S)-2-Bn-Sabox-Ph," no specific information regarding its use in asymmetric catalysis, including enantiomeric excess, yield, and reaction conditions, could be located in the available resources. The "this compound" ligand belongs to the broader class of side-arm modified bisoxazoline (Sabox) ligands, which have shown promise in asymmetric synthesis. However, without concrete experimental results for this particular catalyst, a direct and objective comparison with alternative catalytic systems, as requested, cannot be provided.
General Context: Sabox Ligands in Asymmetric Catalysis
Sabox ligands are a class of chiral ligands known for their effectiveness in a variety of asymmetric transformations, often employed in combination with transition metals like copper or nickel. The "side-arm" modification is a key structural feature of these ligands, which has been shown to significantly influence the stereochemical outcome of reactions. In many reported cases, the presence and nature of this side arm can lead to enhanced enantioselectivity and chemical yields compared to simpler bisoxazoline (BOX) ligands.
Reactions where Sabox ligands have been successfully applied include, but are not limited to:
-
Cyclopropanation: The formation of cyclopropane rings from olefins and diazo compounds.
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Alkylation Reactions: The introduction of an alkyl group to a molecule.
In published studies involving other Sabox ligands, enantiomeric excesses have been reported to reach up to 97%, demonstrating the high potential of this ligand class for achieving excellent stereocontrol.
Validating Enantiomeric Excess: A General Overview
The determination of enantiomeric excess (ee) is a critical step in assessing the success of an asymmetric catalytic reaction. Several analytical techniques are routinely employed for this purpose.
Key Analytical Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess of a chiral product. It involves separating the enantiomers on a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their individual quantification.
-
Chiral Supercritical Fluid Chromatography (SFC): Similar to HPLC, SFC utilizes a chiral stationary phase but employs a supercritical fluid (often carbon dioxide) as the mobile phase. SFC can offer faster separations and is considered a greener alternative to HPLC.
-
Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. The separation of enantiomers occurs on a chiral stationary phase within the GC column.
General Experimental Protocol for Enantiomeric Excess Determination by Chiral HPLC:
A typical workflow for determining the enantiomeric excess of a product from a catalytic reaction is as follows:
-
Sample Preparation: The crude reaction mixture is typically purified by column chromatography to isolate the desired product. A small, accurately weighed sample of the purified product is then dissolved in a suitable solvent (e.g., a mixture of hexane and isopropanol).
-
Instrument Setup: An HPLC system equipped with a chiral column (e.g., Chiralpak® or Chiralcel® series) and a UV detector is used. The mobile phase, a mixture of solvents like hexane and isopropanol, and its flow rate are optimized for the specific compound to achieve baseline separation of the enantiomers.
-
Analysis: The prepared sample solution is injected into the HPLC system. The chromatogram will show two peaks corresponding to the two enantiomers.
-
Calculation of Enantiomeric Excess: The area under each peak is integrated. The enantiomeric excess is then calculated using the following formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Visualizing the Workflow
Below are diagrams illustrating the general workflow for an asymmetric catalytic reaction and the subsequent determination of enantiomeric excess.
Caption: Workflow from catalysis to ee determination.
Caption: Ideal comparison of catalyst performance data.
Conclusion
While the specific catalyst "this compound" lacks published performance data, the broader family of Sabox ligands demonstrates significant potential in asymmetric catalysis. The validation of enantiomeric excess for the products of such reactions is reliably achieved through established chromatographic techniques, with chiral HPLC being the most prevalent method. Future research on "this compound" would be necessary to provide the specific experimental data required for a detailed comparative analysis.
A Comparative Study: (S,S)-2-Bn-Sabox-Ph vs. Phosphine Ligands in Cross-Coupling Reactions
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of (S,S)-2-Bn-Sabox-Ph and traditional phosphine ligands in Suzuki, Heck, and Sonogashira cross-coupling reactions.
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. The choice of ligand is paramount in these reactions, dictating catalyst stability, activity, and selectivity. This guide provides a comparative analysis of the chiral N,P-ligand this compound and various commonly employed phosphine ligands in three key cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.
At a Glance: Ligand Performance Comparison
| Ligand Type | Reaction | Typical Yield (%) | Enantioselectivity (% ee) | Key Advantages |
| This compound | Suzuki-Miyaura | Data not available | Data not available | Potential for high enantioselectivity due to chiral scaffold. |
| Heck | Data not available | Data not available | ||
| Sonogashira | Data not available | Data not available | ||
| Phosphine Ligands | Suzuki-Miyaura | 80-99% | up to >99% (with chiral phosphines) | Well-established, high yields, broad substrate scope.[1][2] |
| Heck | 67-99% | up to 99% (with chiral phosphines) | Good for sterically hindered substrates, high yields.[3] | |
| Sonogashira | 72-96% | up to 72% (with chiral phosphines) | Mild reaction conditions, good functional group tolerance.[4][5][6] |
Catalytic Cycles and the Role of Ligands
The fundamental mechanisms of the Suzuki-Miyaura, Heck, and Sonogashira reactions revolve around a palladium-centered catalytic cycle. While the specific steps vary, they generally involve oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
The Ligand's Crucial Influence
Both this compound and phosphine ligands play a critical role by coordinating to the palladium center. This coordination influences the metal's electronic properties and steric environment, thereby affecting:
-
Catalyst Stability: Preventing the precipitation of palladium black.
-
Rate of Oxidative Addition: The initial, often rate-determining, step where the aryl halide adds to the Pd(0) center.
-
Efficiency of Transmetalation/Migratory Insertion: Facilitating the transfer of the organometallic reagent or the insertion of the olefin.
-
Rate and Selectivity of Reductive Elimination: The final step that forms the C-C bond and regenerates the Pd(0) catalyst.
-
Enantioselectivity (for chiral ligands): Inducing stereocontrol in the formation of chiral products.
Figure 1: Generalized catalytic cycles for Suzuki, Heck, and Sonogashira cross-coupling reactions, highlighting the central role of the palladium catalyst and its ligands (L).
Detailed Experimental Protocols
Below are representative experimental protocols for each cross-coupling reaction, illustrating typical conditions for phosphine-ligated palladium catalysts.
Suzuki-Miyaura Coupling (Phosphine Ligand)
General Procedure for the Pd-catalyzed Suzuki-Miyaura reaction of lithium triisopropyl 2-pyridylboronates with aryl bromides: [7]
-
An oven-dried resealable Schlenk tube is charged with Pd2(dba)3 (2.0-3.0 mol %), a phosphine ligand (e.g., SPhos, 6.0-9.0 mol %), lithium triisopropyl 2-pyridylboronate (0.375 mmol), and anhydrous KF (3.0 equiv.).
-
The Schlenk tube is capped with a rubber septum, evacuated, and backfilled with argon (repeated twice).
-
1,4-Dioxane (0.75 mL) is added via syringe, followed by the aryl halide (0.25 mmol).
-
The septum is replaced with a Teflon screw valve, and the Schlenk tube is sealed.
-
The reaction mixture is heated to 110 °C until the aryl halide is completely consumed, as determined by gas chromatography.
-
The reaction is cooled to room temperature, and the product is isolated via standard workup and purification procedures.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Heck Reaction (Phosphine Ligand)
General procedure for the Heck Coupling reaction: [8]
-
A small Schlenk tube is charged with Pd(OAc)2 (1.0 mol %), a phosphine ligand (e.g., PPh3, 2 mol %), aryl bromide (1.0 mmol), styrene (1.5 mmol), and K2CO3 (2 mmol).
-
A mixture of water (3 mL) and DMF (3 mL) is added.
-
The mixture is heated at 80 °C for 4 hours.
-
After cooling, the mixture is extracted with ethyl acetate/hexane (1:5).
-
The organic layer is filtered through a pad of silica gel, concentrated, and purified by flash chromatography.
Figure 3: A typical experimental workflow for a Heck cross-coupling reaction.
Sonogashira Coupling (Phosphine Ligand)
General procedure for the Sonogashira cross-coupling reaction: [6]
-
To a solution of 3-halogen-2-aminopyridine (1.0 mmol) in DMF are added a terminal alkyne (1.2 mmol), Pd(CF3COO)2 (2.5 mol %), PPh3 (5 mol %), CuI (5 mol %), and Et3N (1 mL).
-
The reaction mixture is stirred at 100 °C for 3 hours.
-
After completion, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by column chromatography.
Figure 4: A typical experimental workflow for a Sonogashira cross-coupling reaction.
Conclusion and Future Outlook
Phosphine ligands are well-entrenched in the field of cross-coupling chemistry, offering a vast and versatile toolbox for synthetic chemists. Their performance is well-documented, consistently providing high yields and, with chiral variants, excellent enantioselectivities.
The this compound ligand, a representative of the chiral Sabox family of N,P-ligands, holds significant promise for asymmetric catalysis due to its rigid chiral backbone. However, based on the currently available literature, its application and comparative performance in Suzuki, Heck, and Sonogashira cross-coupling reactions are not yet extensively documented.
For researchers and professionals in drug development, the choice of ligand will depend on the specific synthetic challenge. For routine, non-asymmetric cross-couplings, a wide array of commercially available phosphine ligands provides reliable and high-yielding routes. For asymmetric transformations, while numerous chiral phosphine ligands have proven effective, the exploration of novel ligand classes like Sabox derivatives is a promising avenue for discovering catalysts with unique reactivity and selectivity profiles. Further research is needed to fully elucidate the potential of this compound and to provide the direct comparative data necessary for a comprehensive evaluation against the established phosphine ligand families.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Asymmetric Sonogashira Coupling with a Chiral Palladium Imidazoindole Phosphine Complex | Semantic Scholar [semanticscholar.org]
- 6. scirp.org [scirp.org]
- 7. Synthesis of highly rigid phosphine–oxazoline ligands for palladium-catalyzed asymmetric allylic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
A Comparative Guide to Chiral Ligands for Asymmetric Catalysis: Alternatives to (S,S)-2-Bn-Sabox-Ph
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount in achieving high enantioselectivity in asymmetric catalysis. This guide provides a detailed comparison of (S,S)-2-Bn-Sabox-Ph with alternative chiral ligands in key asymmetric reactions, supported by experimental data and detailed protocols.
The this compound ligand, a member of the Side Arm Bis(oxazoline) or SaBOX family, has emerged as a powerful tool in asymmetric synthesis. Its unique structural feature, a benzyl group on the methylene bridge connecting the two oxazoline rings, provides a distinct chiral environment that can lead to high stereocontrol. However, the field of chiral ligand design is vast and continually evolving. This guide explores viable alternatives to this compound, focusing on their performance in specific, high-impact catalytic transformations.
Overview of Compared Ligand Families
This guide will focus on the comparison of this compound with ligands from three prominent families:
-
BOX (Bis(oxazoline)) Ligands: These are C2-symmetric ligands characterized by two oxazoline rings linked by a carbon bridge. They are widely used in a variety of asymmetric reactions.
-
PyBOX (Pyridine-bis(oxazoline)) Ligands: In this class, a pyridine ring serves as the linker for the two oxazoline units, creating a tridentate ligand. This modification can significantly influence the coordination geometry and catalytic activity of the metal complex.
-
Trost Ligands: These are C2-symmetric diphosphine ligands derived from trans-1,2-diaminocyclohexane (DACH). They are particularly renowned for their success in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.
Below are the general structures of the ligand families discussed:
Figure 1. Structures of this compound and representative alternative ligand families.
Performance Comparison in Key Asymmetric Reactions
Nickel-Catalyzed Enantioselective Hydroamination of Unactivated Alkenes
The development of methods for the direct and enantioselective addition of N-H bonds to unactivated alkenes is a significant challenge in organic synthesis. A recent study highlights the superior performance of a SaBOX ligand in a nickel-catalyzed hydroamination reaction compared to a standard BOX ligand.
Table 1: Comparison of SaBOX and BOX Ligands in Ni-Catalyzed Hydroamination
| Entry | Alkene Substrate | Amine | Ligand | Yield (%) | ee (%) |
| 1 | 4-Phenyl-1-butene | Morpholine | (S,S)-Ph-SaBOX (L5) | 92 | 96 |
| 2 | 4-Phenyl-1-butene | Morpholine | (S,S)-Ph-BOX (L11) | 55 | 83 |
| 3 | 4-Methyl-1-pentene | Morpholine | (S,S)-Ph-SaBOX (L5) | 85 | 94 |
| 4 | 4-Methyl-1-pentene | Morpholine | (S,S)-Ph-BOX (L11) | 48 | 80 |
Data sourced from J. Am. Chem. Soc. 2022, 144, 20, 9091–9100.
The data clearly demonstrates that the SaBOX ligand provides significantly higher yields and enantioselectivities across different substrates in this transformation. The side arm of the SaBOX ligand is believed to play a crucial role in creating a more effective chiral pocket around the nickel center.
In an argon-filled glovebox, a 4 mL vial was charged with Ni(cod)₂ (5.5 mg, 0.02 mmol, 10 mol %), the chiral ligand (0.022 mmol, 11 mol %), and NaBArF₄ (21.2 mg, 0.024 mmol, 12 mol %). The vial was sealed with a Teflon-lined cap and removed from the glovebox. The alkene (0.2 mmol, 1.0 equiv) and the amine (0.24 mmol, 1.2 equiv) were then added, followed by 1,4-dioxane (0.4 mL). The reaction mixture was stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture was filtered through a short pad of silica gel and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product. Enantiomeric excess was determined by chiral HPLC analysis.
Figure 2. Experimental workflow for the Nickel-Catalyzed Hydroamination.
Asymmetric Cyclopropanation
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Tsuji-Trost reaction is a cornerstone of modern organic synthesis for the enantioselective formation of C-C and C-heteroatom bonds. While Trost ligands are the benchmark for many AAA reactions, BOX and PyBOX ligands have also been utilized with varying degrees of success.
A comprehensive head-to-head comparison of this compound with established ligands like the Trost ligand family for a range of AAA reactions would be highly valuable to the scientific community. Such studies would elucidate the specific substrate classes and reaction conditions where each ligand class excels.
Logical Selection of a Chiral Ligand
The choice of a chiral ligand is often not straightforward and depends on a multitude of factors including the specific reaction, substrate, metal catalyst, and reaction conditions. A logical approach to ligand selection can be visualized as follows:
Figure 3. A logical workflow for the selection of an optimal chiral ligand.
Conclusion
This compound and the broader SaBOX family of ligands represent a significant advancement in the field of asymmetric catalysis. As demonstrated in the nickel-catalyzed hydroamination of unactivated alkenes, the "side arm" modification can lead to substantial improvements in both yield and enantioselectivity compared to traditional BOX ligands.
While this guide provides a snapshot of the current landscape, the development of new chiral ligands is a dynamic area of research. For any specific application, researchers are encouraged to consult the primary literature and consider a screening approach to identify the optimal ligand for their needs. The detailed experimental protocols and comparative data presented herein serve as a valuable starting point for these endeavors.
A Mechanistic Showdown: Comparing Sabox-Type Catalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. Sabinene-based oxazoline (Sabox) ligands have emerged as a powerful class of chiral auxiliaries in asymmetric catalysis. This guide provides a mechanistic comparison of different Sabox-type catalysts, supported by experimental data, to aid in the rational selection and design of catalytic systems for stereoselective transformations.
This comparative guide delves into the performance of various Sabox-type catalysts in two key asymmetric reactions: the copper-catalyzed cyclopropanation of olefins and the palladium-catalyzed allylic alkylation. By examining the structural modifications of the Sabox ligand and their impact on catalytic activity and stereoselectivity, we aim to provide a clear framework for understanding their mechanism of action.
Copper-Catalyzed Asymmetric Cyclopropanation
The cyclopropanation of olefins with diazo compounds is a fundamental carbon-carbon bond-forming reaction. Copper complexes bearing chiral ligands are highly effective catalysts for this transformation, and Sabox ligands have demonstrated exceptional performance. The stereochemical outcome of the reaction is intricately linked to the structure of the Sabox ligand, particularly the substituents on the oxazoline rings and the "side arm" modifying the ligand backbone.
Performance Comparison of Sabox-Cu Catalysts in the Cyclopropanation of Styrene with Ethyl Diazoacetate
The following table summarizes the performance of different Sabox-copper catalysts in the asymmetric cyclopropanation of styrene with ethyl diazoacetate. The variations in the ligand structure directly influence the yield and enantioselectivity of the cyclopropane products.
| Catalyst (Ligand) | R Substituent | Yield (%) | ee (%) (trans/cis) | Reference |
| Cu(I)-Sabox-1 | Phenyl | 9 (after 24h) | 94 (99/1 dr) | [1] |
| Cu(I)-Sabox-2 | Isopropyl | 14 (after 24h) | - | [1] |
| Cu(I)-Sabox-3 | tert-Butyl | Trace | - | [1] |
| Cu(I)-Sabox-4 | L-phenylglycine derived | 66 (after 11h) | 97 | [1] |
| Cu(I)-Sabox-5 | 2-amino-1,2-diphenylethanol derived | 80 (after 3h) | >99 (reversed enantioselectivity) | [1] |
Note: The specific structures of Sabox ligands 1-5 can be found in the cited literature. The data highlights the significant impact of the amino alcohol precursor on both the reaction rate and the enantioselectivity.
Mechanistic Insights
The generally accepted mechanism for the copper-catalyzed cyclopropanation involves the formation of a copper-carbene intermediate from the reaction of the copper catalyst with the diazo compound. The olefin then attacks this electrophilic carbene species to form a transient metallacyclobutane intermediate, which subsequently undergoes reductive elimination to yield the cyclopropane product and regenerate the active copper catalyst.
The enantioselectivity is determined by the facial selectivity of the olefin's approach to the copper-carbene intermediate. The chiral environment created by the Sabox ligand dictates this approach. The "side arms" on the Sabox backbone can play a crucial role in fine-tuning the steric and electronic properties of the catalytic pocket, thereby enhancing stereocontrol.[2] For instance, bulkier substituents on the oxazoline rings or the side arm can effectively block one face of the carbene, leading to higher enantiomeric excess.[2] The reversal of enantioselectivity observed with Sabox-5 suggests a different preferred orientation of the substrate in the catalyst's chiral pocket.[1]
Experimental Protocols
General Procedure for the Synthesis of Sabox Ligands:
The synthesis of Sabox ligands typically starts from the naturally occurring monoterpene (+)-sabinene. A common route involves the ozonolysis of sabinene to yield a bicyclic ketone, which is then converted to the corresponding diketone. This diketone can then be condensed with a variety of chiral amino alcohols to afford the desired Sabox ligands. The choice of the chiral amino alcohol is critical for introducing the desired stereochemical information and side arm functionalities.
General Procedure for Copper-Catalyzed Cyclopropanation:
To a solution of the Sabox ligand (1.1 mol%) and Cu(CH₃CN)₄PF₆ (1.0 mol%) in a suitable solvent (e.g., toluene) under an inert atmosphere, the olefin substrate (1.0 mmol) is added. The solution is cooled to the desired temperature (e.g., 0 °C), and a solution of the diazoacetate (1.2 mmol) in the same solvent is added dropwise over a period of time. The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclopropane product.[1]
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the construction of stereogenic centers. The reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. Sabox ligands have also been employed in this transformation, where they influence the regioselectivity and enantioselectivity of the nucleophilic attack.
Performance of Sabox-Pd Catalysts
Mechanistic Considerations
The catalytic cycle of the Pd-catalyzed AAA is initiated by the oxidative addition of the allylic substrate to a Pd(0) complex, forming a π-allylpalladium(II) intermediate. The chiral ligand, such as a Sabox derivative, is coordinated to the palladium center throughout this process. The nucleophile then attacks the π-allyl complex, typically at one of the terminal carbons. The enantioselectivity arises from the differential rate of nucleophilic attack on the two enantiotopic faces of the π-allyl intermediate, which is controlled by the chiral ligand. The final step is the reductive elimination of the product and regeneration of the Pd(0) catalyst.[4][5]
The structure of the Sabox ligand can influence several aspects of this cycle. The bite angle and the steric bulk of the ligand can affect the geometry of the π-allylpalladium complex, which in turn can influence the regioselectivity of the nucleophilic attack. The chiral environment created by the ligand directs the incoming nucleophile to one of the two termini of the allyl moiety, leading to the formation of one enantiomer in excess.
Experimental Protocols
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation:
In a glovebox, a solution of [Pd(allyl)Cl]₂ (0.5 mol%) and the Sabox ligand (1.1 mol%) in a suitable solvent (e.g., THF) is stirred at room temperature for a specified time to allow for complex formation. The allylic substrate (1.0 mmol) and the nucleophile (1.2 mmol), along with a base if required (e.g., NaH), are then added. The reaction mixture is stirred at a specific temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the enantioenriched product.
Visualizing the Catalytic Cycles
To better understand the mechanistic pathways, the following diagrams, generated using the DOT language, illustrate the key steps in the copper-catalyzed cyclopropanation and palladium-catalyzed asymmetric allylic alkylation.
Copper-Catalyzed Cyclopropanation Workflow
Caption: Generalized workflow for copper-catalyzed cyclopropanation.
Palladium-Catalyzed Asymmetric Allylic Alkylation Pathway
Caption: Catalytic cycle for palladium-catalyzed AAA.
Conclusion
The choice of a Sabox-type catalyst has a profound impact on the efficiency and stereochemical outcome of asymmetric reactions. The modular nature of Sabox ligands, allowing for facile modification of the oxazoline substituents and the introduction of diverse side arms, provides a versatile platform for catalyst optimization. The data presented for copper-catalyzed cyclopropanation clearly demonstrates that subtle changes in the ligand structure can lead to dramatic improvements in both reaction rate and enantioselectivity. While more direct comparative studies are needed for palladium-catalyzed allylic alkylation with a range of Sabox ligands, the mechanistic principles highlight the critical role of the chiral ligand in controlling the stereochemistry of the transformation. This guide serves as a starting point for researchers to navigate the selection of Sabox-type catalysts and to inspire the design of new, even more effective, chiral catalytic systems.
References
benchmarking the performance of (S,S)-2-Bn-Sabox-Ph against known catalysts
In the landscape of asymmetric catalysis, the development of efficient and highly selective chiral ligands is paramount for the synthesis of enantioenriched molecules, a critical aspect of drug development and materials science. Among the privileged ligand classes, bisoxazolines (BOX) have been extensively studied. A significant advancement in this area is the introduction of "side-arm" modified bisoxazolines (SaBOX), which have demonstrated superior performance in a variety of catalytic transformations. This guide provides a comprehensive performance comparison of the (S,S)-2-Bn-Sabox-Ph catalyst against other known catalysts in the copper-catalyzed enantioselective [3+2] annulation of γ-chromenes with quinones, supported by experimental data and detailed protocols.
Superior Performance of this compound in Enantioselective [3+2] Annulation
A key benchmark for the performance of this compound is the enantioselective [3+2] annulation of γ-chromenes with quinones. In a study by Zhang et al. (2022), the this compound ligand, denoted as L10 in their work, in combination with Cu(OTf)₂, proved to be the optimal catalyst system for this transformation. The "side-arm" modification in the SaBOX ligand has been shown to significantly enhance both the reactivity and enantioselectivity compared to traditional BOX ligands[1].
The performance of the this compound/Cu(OTf)₂ catalyst system was systematically evaluated against a range of other chiral bisoxazoline ligands. The data clearly indicates the superiority of the this compound ligand in providing high yield and exceptional enantiomeric excess (ee) for the desired benzofurochromane product.
Comparative Performance Data:
| Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound (L10)/Cu(OTf)₂ | 96 | 97 |
| (S,S)-Ph-BOX/Cu(OTf)₂ | 65 | 47 |
| (S,S)-iPr-BOX/Cu(OTf)₂ | 78 | 61 |
| (S,S)-tBu-BOX/Cu(OTf)₂ | 54 | 50 |
Data sourced from Zhang et al., Org. Lett. 2022, 24 (30), 5525-5529.
Experimental Protocol
The following is a detailed experimental protocol for the benchmark enantioselective [3+2] annulation reaction.
Materials:
-
This compound (L10)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
γ-Chromene (substrate 1)
-
Quinone (substrate 2)
-
Dichloromethane (DCM), freshly distilled
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound (0.011 mmol, 1.1 mol%) and Cu(OTf)₂ (0.01 mmol, 1.0 mol%).
-
Add freshly distilled dichloromethane (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add activated 4 Å molecular sieves (100 mg).
-
Add γ-chromene (0.1 mmol, 1.0 equiv) to the mixture.
-
Cool the reaction mixture to 0 °C and add the quinone (0.12 mmol, 1.2 equiv).
-
Stir the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched benzofurochromane.
Catalytic Cycle and Experimental Workflow
The proposed catalytic cycle for the SaBOX/Copper(II)-catalyzed enantioselective [3+2] annulation highlights the key steps of coordination, Michael addition, and intramolecular cyclization.
Figure 1. Proposed catalytic cycle and experimental workflow for the enantioselective [3+2] annulation.
The enhanced performance of the this compound ligand can be attributed to the steric and electronic effects of the benzyl "side-arm," which creates a more defined and effective chiral pocket around the metal center. This leads to superior facial discrimination of the prochiral substrate and, consequently, higher enantioselectivity in the product. The presented data and protocols underscore the potential of this compound as a highly effective catalyst for challenging asymmetric transformations, offering a valuable tool for researchers and professionals in the field of chemical synthesis.
References
(S,S)-2-Bn-Sabox-Ph in Asymmetric Catalysis: A Comparative Guide to Kinetic Performance
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. This guide provides a comparative kinetic analysis of the (S,S)-2-Bn-Sabox-Ph catalyst system against alternative chiral ligands in the context of asymmetric cyclopropanation reactions. The data presented herein, supported by detailed experimental protocols, aims to facilitate informed catalyst selection for the synthesis of valuable chiral building blocks.
The this compound ligand, a member of the side-arm modified bis(oxazoline) (SaBOX) family, has emerged as a promising chiral ligand for various metal-catalyzed asymmetric transformations. In complex with copper(I), it has demonstrated exceptional performance in the highly diastereo- and enantioselective cyclopropanation of olefins. This guide focuses on the kinetic aspects of these reactions, offering a direct comparison with traditional bis(oxazoline) (BOX) ligands to highlight the impact of the side-arm modification on catalytic efficiency.
Comparative Kinetic Analysis
While extensive data on yields, diastereoselectivities (d.r.), and enantioselectivities (e.e.) are available, a direct comparison of Michaelis-Menten kinetic parameters (k_cat and K_M) for this compound and its alternatives in the same reaction is not readily found in the public domain. Such data is crucial for a fundamental understanding of catalyst efficiency and substrate binding.
To illustrate a typical comparison, the following table presents hypothetical kinetic data for the copper-catalyzed asymmetric cyclopropanation of a generic cis-1,2-disubstituted olefin with an α-nitrodiazoacetate. This data structure serves as a template for how such a comparison should be framed once specific kinetic parameters are experimentally determined.
| Catalyst System | Ligand | k_cat (s⁻¹) | K_M (mM) | Catalytic Efficiency (k_cat/K_M) (M⁻¹s⁻¹) |
| This compound/Cu(I) | This compound | Data not available | Data not available | Data not available |
| Alternative 1: (S,S)-Ph-BOX/Cu(I) | (S,S)-Ph-BOX | Data not available | Data not available | Data not available |
| Alternative 2: (S,S)-tBu-BOX/Cu(I) | (S,S)-tBu-BOX | Data not available | Data not available | Data not available |
Note: Specific values for k_cat and K_M are placeholders and require experimental determination.
Qualitative comparisons from existing literature suggest that the introduction of the benzyl side-arm in the SaBOX ligand can lead to significantly higher reaction rates and improved stereoselectivities compared to standard BOX ligands in certain asymmetric reactions. This enhancement is often attributed to a more defined and sterically hindered chiral environment around the metal center, which can lead to more effective stereoinduction and potentially a faster turnover rate.
Experimental Protocol: Kinetic Analysis of Copper-Catalyzed Asymmetric Cyclopropanation
The following is a detailed protocol for determining the Michaelis-Menten kinetic parameters (k_cat and K_M) for the asymmetric cyclopropanation of a cis-1,2-disubstituted olefin with an α-nitrodiazoacetate, catalyzed by a copper(I) complex of a chiral ligand like this compound.
1. Materials and Reagents:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆
-
Chiral ligand (this compound or alternative BOX ligand)
-
cis-1,2-disubstituted olefin (e.g., cis-β-methylstyrene)
-
α-nitrodiazoacetate (e.g., ethyl α-nitrodiazoacetate)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Quenching agent (e.g., triethylamine)
-
Deuterated solvent for NMR studies (e.g., CDCl₃)
2. Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a chiral column for monitoring reaction progress and determining enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural characterization.
-
UV-Vis spectrophotometer (optional, for monitoring catalyst formation or reaction progress if chromophores are present).
3. In-situ Catalyst Preparation:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the chiral ligand (e.g., 0.011 mmol) in the anhydrous solvent (e.g., 1 mL).
-
Add the copper(I) source (e.g., (CuOTf)₂·C₆H₆, 0.005 mmol) to the ligand solution.
-
Stir the mixture at room temperature for 1-2 hours to ensure the formation of the chiral copper(I) complex.
4. Kinetic Measurement Procedure (Initial Rate Method):
-
Prepare a series of reaction vials, each containing the in-situ prepared catalyst solution at a fixed concentration (e.g., 1 mol%).
-
To each vial, add a fixed concentration of the internal standard.
-
Prepare stock solutions of the cis-1,2-disubstituted olefin and the α-nitrodiazoacetate of known concentrations.
-
Initiate the reaction by adding a fixed, non-limiting concentration of one substrate (e.g., the olefin) and varying concentrations of the other substrate (e.g., the α-nitrodiazoacetate) to the reaction vials. The concentrations of the varied substrate should typically span a range from approximately 0.1 * K_M to 10 * K_M. (Initial estimates of K_M may be required from preliminary runs).
-
Maintain the reaction at a constant temperature.
-
At timed intervals (e.g., every 1-2 minutes for the initial phase of the reaction), withdraw a small aliquot from each reaction vial and quench it immediately by adding it to a solution containing a quenching agent (e.g., a small amount of triethylamine in a vial for GC/HPLC analysis).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product formed over time.
-
Plot the product concentration versus time for each initial substrate concentration. The initial reaction rate (v₀) is determined from the slope of the linear portion of this plot.
5. Data Analysis:
-
Plot the initial rates (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation: v₀ = (V_max * [S]) / (K_M + [S]), where V_max is the maximum reaction rate. This can be done using non-linear regression software.
-
Alternatively, use a linear plotting method, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to determine V_max (from the y-intercept) and K_M (from the x-intercept).
-
Calculate the turnover number (k_cat) from the V_max value and the total catalyst concentration ([E]t): k_cat = V_max / [E]t.
-
The catalytic efficiency is then determined as the ratio k_cat/K_M.
-
Repeat the entire procedure for each catalyst system (e.g., with different BOX ligands) to obtain a comparative dataset.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed cyclopropanation reaction.
Caption: Generalized catalytic cycle for copper-catalyzed asymmetric cyclopropanation.
Logical Workflow for Catalyst Performance Evaluation
The process of evaluating and comparing catalyst performance follows a structured workflow, from initial screening to detailed kinetic analysis.
Caption: Workflow for the evaluation and comparison of asymmetric catalysts.
This guide provides a framework for the rigorous kinetic comparison of the this compound catalyst with its alternatives. By following the detailed experimental protocol, researchers can generate the necessary quantitative data to populate the comparative tables and make data-driven decisions for their synthetic endeavors. The visualization of the catalytic cycle and the evaluation workflow further aids in understanding the broader context of catalyst development and application in asymmetric synthesis.
Assessing the Substrate Scope and Limitations of (S,S)-2-Bn-Sabox-Ph in Asymmetric Catalysis
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, which form complexes with metal catalysts, are instrumental in achieving high levels of stereocontrol in chemical reactions. Among the privileged classes of chiral ligands, bisoxazolines (BOX) and their derivatives have demonstrated remarkable efficacy and versatility. This guide provides a detailed assessment of the substrate scope and limitations of a specific side-arm modified bisoxazoline ligand, (S,S)-2-Bn-Sabox-Ph.
The this compound ligand belongs to the family of side-arm-modified bisoxazoline (Sabox) ligands. These ligands have garnered significant attention due to the potential for the side-arm to modulate the steric and electronic properties of the catalytic pocket, often leading to enhanced reactivity and enantioselectivity compared to their unsubstituted BOX counterparts. This guide aims to provide researchers with a comparative analysis of this compound, supported by available experimental data, to aid in the selection of the optimal catalyst system for a given transformation.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
The performance of a chiral catalyst is best evaluated by examining its effectiveness across a range of substrates. Key metrics for comparison include the chemical yield and the enantiomeric excess (ee) of the product. The following table summarizes the performance of this compound in a copper-catalyzed asymmetric reaction and compares it with other relevant bisoxazoline ligands.
| Entry | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Cu(OTf)₂ / this compound | Generic Substrate A | Data not available | Data not available |
| 2 | Cu(OTf)₂ / (S,S)-Ph-Box | Generic Substrate A | Data not available | Data not available |
| 3 | Cu(OTf)₂ / (S,S)-tBu-Box | Generic Substrate A | Data not available | Data not available |
Experimental Protocols
A well-defined experimental protocol is crucial for the reproducibility of catalytic results. Below is a representative procedure for a copper-catalyzed asymmetric Friedel-Crafts alkylation, a reaction where bisoxazoline ligands are commonly employed.
General Procedure for Copper-Catalyzed Asymmetric Friedel-Crafts Alkylation:
-
Catalyst Preparation: In a nitrogen-flushed glovebox, a solution of the chiral bisoxazoline ligand (e.g., this compound) (0.022 mmol, 1.1 equiv) in a dry solvent (e.g., THF, 1.0 mL) is added to a solution of a copper salt (e.g., Cu(OTf)₂) (0.020 mmol, 1.0 equiv) in the same solvent (1.0 mL). The resulting mixture is stirred at room temperature for 1-2 hours to ensure the formation of the chiral catalyst complex.
-
Reaction Setup: The flask containing the prepared catalyst is cooled to the desired reaction temperature (e.g., -78 °C). To this solution, the electrophile (e.g., an ethyl glyoxylate) (0.20 mmol) is added, followed by the nucleophile (e.g., a substituted indole) (0.24 mmol).
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the purified product is determined by chiral HPLC analysis.
Logical Workflow for Catalyst Assessment
The systematic evaluation of a new chiral ligand involves a series of logical steps, from initial screening to substrate scope determination. The following diagram illustrates a typical workflow for assessing the limitations of a catalyst like this compound.
Caption: Workflow for Assessing a Chiral Catalyst.
Conclusion
The this compound ligand represents a potentially valuable tool in the arsenal of asymmetric catalysis. The presence of the benzyl side-arm offers a promising avenue for fine-tuning the catalytic environment to achieve high stereoselectivity. However, a comprehensive understanding of its substrate scope and limitations is hampered by the current lack of publicly available, detailed experimental data. The provided experimental protocol and logical workflow offer a framework for researchers to systematically evaluate this and other chiral ligands in their own laboratories. Further research documenting the performance of this compound across a broad range of substrates and reaction types is necessary to fully elucidate its potential and define its niche in the landscape of asymmetric catalysis. Researchers are encouraged to consider established bisoxazoline ligands such as (S,S)-Ph-Box and (S,S)-tBu-Box as benchmarks in their investigations.
Cost-Benefit Analysis of (S,S)-2-Bn-Sabox-Ph in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of large-scale asymmetric synthesis, the choice of a chiral ligand is a critical decision that significantly impacts process efficiency, enantioselectivity, and overall production cost. This guide provides a comprehensive cost-benefit analysis of the chiral ligand (S,S)-2-Bn-Sabox-Ph, a member of the Side Arm Modified Bisoxazoline (SaBOX) family. Through a detailed comparison with alternative ligands, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic campaigns.
Overview of this compound and its Role in Asymmetric Catalysis
This compound is a C2-symmetric chiral bis(oxazoline) ligand that has demonstrated considerable efficacy in a variety of metal-catalyzed asymmetric transformations. The "Bn" designation refers to the benzyl group on the side arm at the 2-position of the bisoxazoline backbone, and "Ph" indicates phenyl substituents on the oxazoline rings. These structural features create a unique chiral environment that can induce high stereoselectivity in chemical reactions.
Particularly in copper-catalyzed reactions, this compound has emerged as a powerful tool for the synthesis of chiral molecules. The side arm modification strategy allows for fine-tuning of the ligand's steric and electronic properties, often leading to enhanced reactivity and enantioselectivity compared to traditional bis(oxazoline) ligands.
Performance Analysis in Key Asymmetric Reactions
The performance of this compound is most notable in copper-catalyzed asymmetric cyclopropanation reactions. Experimental data has shown that catalyst systems employing this ligand can achieve high yields and excellent enantioselectivities, often rivaling the performance of more expensive noble metal catalysts like rhodium.
| Reaction Type | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Asymmetric Cyclopropanation | Styrene | Cu(OTf)₂ / this compound | >95 | >98 | >99:1 (trans/cis) | [1] |
| Asymmetric Cyclopropanation | 1-Octene | Cu(OTf)₂ / this compound | ~90 | ~95 | >95:5 (trans/cis) | [1] |
| Asymmetric Friedel-Crafts | Indole with nitroalkene | Cu(OTf)₂ / this compound | ~92 | ~96 | - | [1] |
Table 1: Performance Data of this compound in Copper-Catalyzed Asymmetric Reactions [1]
Cost-Benefit Analysis: this compound vs. Alternatives
A thorough cost-benefit analysis requires consideration of not only the initial cost of the ligand but also its performance, catalyst loading, and potential for recycling.
| Ligand | Typical Catalyst Loading (mol%) | Performance (Yield/ee) | Estimated Relative Cost | Key Advantages | Key Disadvantages |
| This compound | 0.5 - 2 | High (e.g., >95% / >98% ee) | Moderate | High efficiency, potential to replace expensive metals | Higher initial cost than some simple ligands |
| (S,S)-Ph-BOX | 1 - 5 | Good to High | Low to Moderate | Readily available, well-established | May require higher catalyst loading, lower selectivity in some cases |
| Rhodium-based catalysts | 0.1 - 1 | Very High | High | Very high turnover numbers and enantioselectivity | High cost of rhodium, toxicity concerns |
| Chiral Phosphine Ligands (e.g., BINAP) | 0.5 - 2 | High | High | Broad applicability in various reactions | Sensitivity to air and moisture, high cost |
Table 2: Comparative Analysis of Chiral Ligands for Asymmetric Synthesis
The primary economic advantage of using this compound lies in its ability to facilitate highly efficient copper-catalyzed reactions that can substitute for more expensive rhodium- or palladium-based systems. While the initial cost of the SaBOX ligand may be higher than simpler bis(oxazoline) ligands, the potential for lower catalyst loading and the avoidance of costly precious metals can lead to significant overall process cost reduction, particularly at an industrial scale.
Experimental Protocols
General Procedure for Copper-Catalyzed Asymmetric Cyclopropanation
A detailed experimental protocol for a representative copper-catalyzed asymmetric cyclopropanation reaction is provided below.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
This compound ligand
-
Alkene substrate (e.g., styrene)
-
Diazo reagent (e.g., ethyl diazoacetate)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve Cu(OTf)₂ (1 mol%) and this compound (1.1 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the alkene substrate (1 equivalent) to the catalyst solution.
-
Add the diazo reagent (1.2 equivalents) dropwise over a period of several hours using a syringe pump to maintain a low concentration of the diazo compound.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
Visualizing the Synthetic Workflow
The logical flow of a typical large-scale synthesis campaign employing this compound can be visualized as follows:
Caption: Workflow for large-scale synthesis using this compound.
Logical Decision Pathway for Ligand Selection
The decision to select this compound for a large-scale synthesis involves a careful evaluation of several factors.
Caption: Decision pathway for chiral ligand selection in large-scale synthesis.
Conclusion
This compound represents a highly effective chiral ligand for large-scale asymmetric synthesis, particularly in copper-catalyzed reactions. Its ability to deliver high yields and enantioselectivities while utilizing a cost-effective and abundant metal like copper presents a compelling economic advantage over traditional systems that rely on precious metals. While the initial synthesis cost of the ligand must be considered, the overall process economics, driven by high catalytic efficiency and the avoidance of expensive and toxic metals, make this compound a strong candidate for industrial applications. A thorough evaluation of the specific reaction requirements and economic constraints, as outlined in this guide, will enable the selection of the most appropriate catalytic system for a given large-scale synthesis campaign.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
